3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
Description
BenchChem offers high-quality 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H15ClO4S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-2-11-5-6-12-4-3-7-13(8,9)10/h2-7H2,1H3 |
InChI Key |
TYDWZPWMJIDESP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Technical Guide: Water-Soluble Aliphatic Sulfonyl Chloride Linkers in Medicinal Chemistry
Executive Summary
In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters are the dominant electrophiles for amine targeting. However, aliphatic sulfonyl chloride linkers represent a high-performance alternative, particularly when the stability of the resulting linkage is paramount. Unlike the amide bond formed by NHS esters, the sulfonamide bond formed by sulfonyl chlorides is exceptionally resistant to proteolysis and extreme pH conditions, making it ideal for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) that must survive the lysosomal environment.
This guide details the chemistry, synthesis, and application of water-soluble aliphatic sulfonyl chlorides, specifically focusing on PEGylated variants (e.g., PEG-SO₂Cl) which overcome the hydrophobicity issues traditionally associated with sulfonyl chlorides.
Part 1: Chemical Foundation & Mechanistic Insight
The Aliphatic Advantage
Classically, sulfonyl chlorides used in synthesis are aromatic (e.g., Tosyl-Cl, Dansyl-Cl). However, in medicinal chemistry linkers, aliphatic sulfonyl chlorides offer distinct advantages:
-
Reduced Immunogenicity: Aliphatic chains (especially PEG) lack the aromatic epitopes that can drive immune recognition.
-
Conformational Flexibility: The sp³ hybridized backbone allows for greater rotational freedom compared to rigid aryl-sulfonyl linkers.
-
Water Solubility: By incorporating Polyethylene Glycol (PEG) spacers, these linkers become highly water-soluble, preventing the precipitation of hydrophobic payloads during conjugation.
Reaction Mechanism: The Tug-of-War
The conjugation of an aliphatic sulfonyl chloride to a protein is a competition between aminolysis (formation of the sulfonamide) and hydrolysis (formation of the sulfonic acid).
-
Aminolysis: The nucleophilic
-amino group of a Lysine residue attacks the sulfur center. -
Hydrolysis: Water molecules attack the sulfur center, displacing chloride.
Critical Insight: Aliphatic sulfonyl chlorides are generally less reactive than their aromatic counterparts due to the lack of electron-withdrawing resonance effects from a benzene ring. This lower reactivity requires slightly higher pH conditions (pH 8.5–9.5) to ensure the Lysine amine is unprotonated and nucleophilic.
Figure 1: Mechanistic pathway of aliphatic sulfonyl chloride conjugation. The reaction outcome is strictly pH-dependent.
Part 2: Strategic Selection
Comparison with NHS Esters
The choice between an NHS ester and a Sulfonyl Chloride should be driven by the required stability of the final conjugate.
| Feature | NHS Ester Linker | Aliphatic Sulfonyl Chloride Linker |
| Reactive Group | N-hydroxysuccinimide ester | Sulfonyl Chloride (-SO₂Cl) |
| Target | Primary Amines (Lysine) | Primary Amines (Lysine) |
| Resulting Bond | Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) |
| Bond Stability | High (susceptible to proteases) | Extreme (Resistant to proteases & hydrolysis) |
| Hydrolysis Half-life | Minutes to Hours (pH 7-8) | Hours (Slower hydrolysis than NHS) |
| Optimal pH | 7.2 – 8.0 | 8.5 – 9.5 |
| Byproduct | NHS (Soluble) | HCl (Acidifies reaction) |
Expert Insight: Use sulfonyl chlorides when constructing non-cleavable linkers for ADCs where premature release of the payload in plasma is unacceptable. The sulfonamide bond is essentially "bulletproof" in physiological circulation.
Part 3: Experimental Protocols (Self-Validating)
Synthesis & Activation
Most commercial vendors supply the sulfonic acid precursor or the methyl-terminated PEG-sulfonyl chloride. If starting from the sulfonic acid (e.g., HO₃S-PEG-COOH), it must be activated.[1]
Protocol: Activation of PEG-Sulfonic Acid
-
Dissolution: Dissolve 1 eq of PEG-sulfonic acid in anhydrous DCM.
-
Chlorination: Add 5 eq of Thionyl Chloride (SOCl₂) and a catalytic amount of DMF.
-
Reflux: Reflux at 40°C for 4 hours under Nitrogen.
-
Validation (In-Process): Take an aliquot, evaporate, and run IR. Look for the disappearance of the broad -OH stretch and appearance of S=O symmetric/asymmetric stretches (approx 1370 and 1170 cm⁻¹).
-
Workup: Evaporate solvent and excess SOCl₂ under high vacuum. The residue is the activated sulfonyl chloride. Store under Argon at -20°C immediately. Moisture will destroy it.
Bioconjugation Workflow
This protocol is designed for a heterobifunctional linker (e.g., ClO₂S-PEG-NHS) or homobifunctional crosslinker.
Reagents:
-
Target Protein (1–5 mg/mL) in Modification Buffer.
-
Modification Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0. (Phosphate buffers are acceptable but Carbonate is preferred to maintain the higher pH required for aliphatic sulfonyl chlorides).
-
Linker Stock: 100 mM in anhydrous DMSO or DMF.
Step-by-Step Protocol:
-
Buffer Exchange: Exchange protein into Modification Buffer using a Zeba spin column or dialysis. Critical: Ensure no amine-containing buffers (Tris, Glycine) are present.
-
Linker Addition: Add the Linker Stock to the protein solution.
-
Molar Ratio: Use 10–50 fold molar excess for PEGylation; 5–10 fold for crosslinking.
-
Solvent Check: Keep final DMSO concentration < 10% to prevent protein denaturation.
-
-
Incubation: Incubate at 4°C for 12–16 hours or Room Temp for 2–4 hours.
-
Why long incubation? Aliphatic sulfonyl chlorides react slower than NHS esters.
-
pH Monitoring: As the reaction proceeds, HCl is generated. For high-concentration reactions, check pH and adjust with dilute NaOH if it drops below 8.0.
-
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 mins. The Tris amine will scavenge remaining sulfonyl chlorides.
-
Purification: Remove excess linker/byproducts via Size Exclusion Chromatography (SEC) or dialysis.
Figure 2: End-to-end workflow for synthesizing and conjugating PEG-sulfonyl chloride linkers.
Part 4: Applications & Case Studies
Activity-Based Protein Profiling (ABPP)
Sulfonyl chlorides are used as "warheads" in ABPP to target catalytic Lysines or Tyrosines. While sulfonyl fluorides (SuFEx chemistry) are currently more popular due to their stability, sulfonyl chlorides are used when higher reactivity is required to capture transient interactions without the need for specific binding pocket alignment.
Antibody-Drug Conjugates (ADCs)
In ADC design, the linker stability determines the therapeutic index.[2]
-
Case: A "non-cleavable" linker using an aliphatic sulfonyl chloride ensures that the cytotoxic payload remains attached until the antibody is fully degraded in the lysosome.
-
Outcome: This releases the payload-linker-amino acid adduct (e.g., Drug-PEG-SO₂-NH-Lys), which must be verified to be the active metabolite.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to Bis-PEG4-sulfonic acid and Carboxylic Acid PEG Linkers for Bioconjugation. Retrieved from
-
Precise PEG. (2025). m-PEG6-Sulfonyl Chloride Product Sheet. Retrieved from
-
JenKem Technology. (2025). Heterobifunctional PEG Derivatives for ADC Development. Retrieved from
-
Yang, Z., & Xu, J. (2013).[3][4] Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Synthesis, 45, 1675-1682.[3][4] Retrieved from
-
Sterling Pharma Solutions. (2025). Stability of ADCs in sub-cellular fractions: Lysosomal degradation analysis. Retrieved from
Sources
An In-depth Technical Guide to Ether-Linked Sulfonyl Chloride Reagents in Organic Synthesis
Introduction
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its reactivity as a potent electrophile.[1][2] This reactivity, primarily centered on the electron-deficient sulfur atom, allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds.[1][2] While simple alkyl and aryl sulfonyl chlorides are widely utilized, the incorporation of additional functionality, such as an ether linkage, into the reagent's backbone opens up new avenues for synthetic innovation. This guide provides an in-depth exploration of a specific class of ether-linked sulfonyl chlorides: those that serve as precursors to highly reactive sulfene intermediates, enabling powerful cycloaddition reactions for the construction of complex molecular architectures.
This technical guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, mechanism, and application of these specialized reagents. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts with mechanistic diagrams to empower the practical application of this chemistry.
Part A: Ether-Linked Sulfonyl Chlorides as Precursors for Sulfene Cycloadditions
A significant application of ether-linked sulfonyl chlorides is their use as precursors for the in situ generation of sulfenes (R₂C=SO₂).[3] These are highly reactive, transient species analogous to ketenes, which readily participate in cycloaddition reactions.[4][5] The ether moiety in the sulfonyl chloride backbone can influence the stability and reactivity of the resulting sulfene and provides a synthetic handle for further molecular elaboration.
The Mechanism: From Sulfonyl Chloride to Sulfene
The most common method for generating sulfenes is the dehydrochlorination of an alkanesulfonyl chloride using a tertiary amine base, such as triethylamine (Et₃N).[3] The presence of an α-hydrogen is essential for this elimination to occur.
The reaction proceeds via a rapid elimination mechanism. The base abstracts a proton from the carbon adjacent to the sulfonyl chloride group, leading to the formation of a sulfene intermediate and a triethylammonium chloride salt, which typically precipitates from the reaction mixture.
Key Reagent Profile: 2-(Benzyloxy)ethane-1-sulfonyl chloride
A representative and synthetically useful ether-linked sulfonyl chloride is 2-(benzyloxy)ethane-1-sulfonyl chloride. The benzyloxy group provides a stable ether linkage that is tolerant of various reaction conditions and can be removed later in a synthetic sequence if desired.
Synthesis of 2-(Benzyloxy)ethane-1-sulfonyl chloride
The synthesis of this reagent can be achieved through a two-step process starting from 2-(benzyloxy)ethanol. The alcohol is first converted to its corresponding thioacetate, which is then subjected to oxidative chlorination.
Step 1: Synthesis of S-(2-(benzyloxy)ethyl) ethanethioate
This step involves the conversion of the alcohol to a thioacetate, a common precursor for sulfonyl chlorides.
Step 2: Oxidative Chlorination to 2-(benzyloxy)ethane-1-sulfonyl chloride
The thioacetate is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) in the presence of an acid, to yield the desired sulfonyl chloride.[6]
The [2+2] Cycloaddition: Building Four-Membered Rings
Once generated in situ, the ether-containing sulfene is a powerful dienophile and dipolarophile, readily undergoing cycloaddition reactions.[7][8] A particularly valuable transformation is the [2+2] cycloaddition with electron-rich alkenes, such as enamines or ketene acetals, to produce thietane 1,1-dioxides.[3][9] These four-membered sulfur-containing heterocycles are valuable building blocks in medicinal chemistry and organic synthesis.[10][11][12]
The reaction is believed to proceed through a concerted or stepwise pathway, where the electron-rich alkene attacks the electrophilic sulfur atom of the sulfene, leading to the formation of the four-membered ring. The reaction is often highly regioselective.[7]
Below is a diagram illustrating the overall workflow from the sulfonyl chloride to the thietane 1,1-dioxide product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. Cycloaddition Reactions of Azatrienes with Sulfene [file.scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride chemical structure and SMILES
Technical Monograph: 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride Structural Dynamics, Synthetic Utility, and Bioconjugation Protocols [1]
Part 1: Introduction & Chemical Identity
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a specialized heterobifunctional linker used primarily in medicinal chemistry and chemical biology.[1] It serves as a critical "spacer" unit in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface modification agents.[1]
Structurally, the molecule features a reactive sulfonyl chloride "warhead" capable of forming stable sulfonamide bonds with primary amines, tethered to a short polyethylene glycol (PEG-2) chain.[1] This PEGylation motif imparts essential hydrophilicity to the target molecule, reducing aggregation and improving the physicochemical properties of the final conjugate.
Table 1: Physicochemical Profile
| Parameter | Data |
| Chemical Name | 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride |
| CAS Number | 1408651-46-6 |
| Common Abbreviation | PEG2-Propyl-SO2Cl |
| Molecular Formula | |
| Molecular Weight | 230.71 g/mol |
| Canonical SMILES | CCOCCOCCCS(=O)(=O)Cl |
| Physical State | Colorless to pale yellow liquid (typically) |
| Reactivity Class | Electrophile (Sulfonylating agent) |
| Storage | -20°C, Inert atmosphere (Ar/N2), Moisture sensitive |
Part 2: Structural Analysis & Design Logic
As a Senior Application Scientist, it is critical to understand why this specific structure is selected over generic alkyl linkers.
-
The Sulfonyl Chloride Electrophile: Unlike carboxylic acid linkers (which require activation via EDC/NHS) or alkyl halides (which require harsh conditions), the sulfonyl chloride group reacts rapidly with nucleophiles (amines, alcohols) under mild basic conditions. The resulting sulfonamide bond is metabolically stable and resistant to hydrolysis, unlike esters or amides which can be cleaved by serum proteases/esterases.
-
The PEG-2 Spacer: The ethoxyethoxy unit breaks the hydrophobicity of the propyl chain. In PROTAC design, maintaining a specific distance between the E3 ligase ligand and the target protein ligand is crucial. This molecule provides a flexible, ~9-12 Å linker that improves water solubility (LogP reduction).[1]
Part 3: Synthetic Pathways
While traditional methods involve the chlorination of sulfonic acids using thionyl chloride (
Recommended Route: Oxidative Chlorosulfonation via Isothiourea
This protocol avoids the isolation of unstable thiol intermediates. The precursor, a PEGylated alkyl halide, is converted to an isothiouuronium salt, which is then oxidatively cleaved to the sulfonyl chloride.
Mechanism Description:
-
Displacement: The alkyl bromide undergoes
substitution with thiourea. -
Oxidation: N-Chlorosuccinimide (NCS) or bleach (
) provides the chlorine source, oxidizing the sulfur from oxidation state -2 to +6 in a concerted process.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Figure 1: Oxidative chlorosulfonation pathway from alkyl bromide precursors. This route minimizes the handling of odorous thiols.[1]
Part 4: Reactivity & Bioconjugation Protocol
The primary application of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is the "decoration" of primary amines (e.g., Lysine residues on proteins or N-termini of small molecules).[1]
Mechanism of Action: Sulfonylation
The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom. Unlike carbonyl chemistry (which forms a tetrahedral intermediate), sulfonyl substitution is generally concerted (
Figure 2: Mechanism of sulfonamide formation. Base is required to scavenge the HCl byproduct.[1]
Experimental Protocol: General Coupling Procedure
Objective: Conjugation of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride to an amine-bearing scaffold.
Reagents:
-
Sulfonyl Chloride linker (1.2 – 1.5 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv)[1]
-
Solvent: Anhydrous DCM (Dichloromethane) or DMF (for polar substrates)[1]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve the Amine Substrate in anhydrous DCM (0.1 M concentration). -
Activation: Add DIPEA via syringe. Cool the mixture to
using an ice bath. -
Addition: Dissolve 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.
-
Note: Slow addition prevents localized heating and potential hydrolysis if trace moisture is present.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check progress via TLC or LC-MS. The sulfonyl chloride is prone to hydrolysis; if the reaction stalls, add a second portion of the linker.
-
-
Quenching: Quench the reaction by adding a saturated aqueous
solution. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).
Part 5: Applications in Drug Discovery
-
PROTAC Linkers: The specific length of the propyl-PEG2 chain allows for "linkerology" optimization. The sulfonamide attachment point is often used to connect to the E3 ligase ligand (e.g., Thalidomide or VHL ligands), while the ether end can be functionalized to attach to the target protein ligand.
-
Fragment-Based Drug Discovery (FBDD): Sulfonyl chlorides are classic "capping" reagents in FBDD libraries. This specific molecule introduces a solubilizing tail to hydrophobic fragments, improving the likelihood of successful crystallization or assay performance.
-
Surface Passivation: The molecule can react with amine-functionalized glass or silicon surfaces. The PEG tail creates a "stealth" layer that resists non-specific protein adsorption (bio-fouling).
References
-
Yang, Z., et al. (2014).[5] Synthesis of Sulfonyl Chlorides via Oxidative Chlorosulfonation. Synthesis, 46, 225-229.[1][5] (Contextual citation for the isothiourea synthesis pathway).
-
PubChem. (2025). Compound Summary: 1-Propanesulfonyl chloride derivatives. National Library of Medicine. Retrieved March 8, 2026, from [Link][1]
Sources
- 1. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Aryl vs. Alkyl Ether Sulfonyl Chlorides: A Mechanistic and Synthetic Guide for Drug Development
Executive Summary
Sulfonyl chlorides (
Structural and Electronic Dichotomy
The core difference between aryl and alkyl ether sulfonyl chlorides lies in the electronic communication between the ether oxygen and the highly electrophilic sulfonyl group.
-
Aryl Ether Sulfonyl Chlorides: In molecules like 4-phenoxybenzenesulfonyl chloride, the ether oxygen is conjugated with the aromatic ring. The oxygen donates electron density via resonance (
effect), which counteracts the strongly electron-withdrawing nature of the sulfonyl chloride group ( ). This resonance stabilization delocalizes the partial positive charge on the sulfur atom, rendering the molecule kinetically stable and generally crystalline. -
Alkyl Ether Sulfonyl Chlorides: In aliphatic systems like 2-methoxyethanesulfonyl chloride, resonance stabilization is impossible. The ether oxygen exerts only an inductive electron-withdrawing effect (
), which compounds the electron-withdrawing effect of the sulfonyl group. Critically, this drastically increases the acidity of the protons on the -carbon adjacent to the sulfonyl group, dictating a completely different reactivity profile [4].
Mechanistic Divergence: Direct Substitution vs. Sulfene Pathway
The structural differences outlined above force these two classes of molecules to react with nucleophiles (such as amines during sulfonamide synthesis) via divergent mechanistic pathways.
Aryl Ether Sulfonyl Chlorides: Lacking
Alkyl Ether Sulfonyl Chlorides: The presence of highly acidic
Mechanistic divergence between aryl (S_N2-like) and alkyl (sulfene intermediate) sulfonyl chlorides.
Kinetic Stability and Physicochemical Properties
Because alkyl ether sulfonyl chlorides readily form sulfenes, they are highly prone to hydrolysis by trace moisture [6]. In mildly basic conditions, the sulfene is primarily trapped by water, destroying the reagent. Aryl ether sulfonyl chlorides, reacting only via direct substitution, exhibit significantly higher kinetic stability.
| Property | Aryl Ether Sulfonyl Chlorides | Alkyl Ether Sulfonyl Chlorides |
| Physical State (Typical) | Crystalline solid | Viscous liquid |
| Kinetic Stability (Hydrolysis) | High ( | Low ( |
| Dominant Reaction Mechanism | Direct bimolecular substitution ( | E1cB-like elimination (Sulfene intermediate) |
| Alpha-Proton Acidity | N/A (No | High ( |
| Storage Requirements | Room temperature, desiccated | -20°C, strictly anhydrous, inert gas |
Self-Validating Experimental Protocols
The synthesis of these reagents requires tailored approaches to accommodate their distinct stabilities. Below are self-validating protocols for both classes.
Protocol A: Synthesis of Aryl Ether Sulfonyl Chlorides (Sandmeyer-Type Reaction)
The most efficient method for synthesizing aryl ether sulfonyl chlorides is the Sandmeyer-type reaction starting from the corresponding aniline [3].
-
Step 1: Diazotization. Dissolve the aryl ether aniline (1.0 eq) in aqueous HCl (36% w/w). Cool the mixture to -5°C. Add a solution of
(1.1 eq) dropwise. Causality: Strict temperature control (< 0°C) is required to prevent the diazonium salt from hydrolyzing into a phenol. -
Step 2: Chlorosulfonylation. In a separate flask, prepare a saturated solution of
gas in glacial acetic acid containing (0.2 eq). Slowly add the cold diazonium salt solution to this mixture. Causality: Copper acts as a single-electron transfer (SET) catalyst, facilitating the extrusion of gas and the insertion of to form the sulfonyl radical, which is subsequently chlorinated. -
Validation: The reaction is self-validating; the vigorous evolution of nitrogen gas indicates successful radical formation. Once gas evolution ceases, pouring the mixture over crushed ice will precipitate the stable aryl sulfonyl chloride as a solid.
Protocol B: Synthesis of Alkyl Ether Sulfonyl Chlorides (Oxidative Chlorination)
Due to their instability, alkyl ether sulfonyl chlorides are best prepared via mild oxidative chlorination of the corresponding thiols [2].
-
Step 1: Oxidation. Dissolve the alkyl ether thiol (1.0 eq) in a mixture of acetonitrile and water. Cool to 0°C. Add N-chlorosuccinimide (NCS, 3.0 eq) and tetrabutylammonium chloride (0.1 eq) in portions. Causality: NCS provides a controlled, mild source of electrophilic chlorine, preventing the over-oxidation or uncontrolled exotherms associated with
gas, which would otherwise degrade the sensitive alkyl chain. -
Step 2: Workup. Stir for 1 hour at room temperature. Extract rapidly with cold dichloromethane and wash with ice-cold brine.
-
Validation: The distinct, pungent odor of the starting thiol will completely dissipate. TLC will reveal a highly UV-active (if tagged) or chemically stainable spot with significantly lower polarity. The product must be used immediately due to its propensity for sulfene-mediated degradation.
Synthetic workflows for aryl (Sandmeyer) and alkyl (oxidative chlorination) sulfonyl chlorides.
Applications in Drug Discovery
The choice between an aryl and an alkyl ether sulfonyl chloride fundamentally alters the resulting drug candidate's spatial geometry and physicochemical properties. Aryl ether sulfonamides provide rigid, flat vectors ideal for
References
-
Organic Chemistry Portal. "Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide." Organic Chemistry Portal.[Link]
-
ACS Publications. "Promoting Catalytic C-Selective Sulfonylation of Cyclopropanols against Conventional O-Sulfonylation Using Readily Available Sulfonyl Chlorides." The Journal of Organic Chemistry. [Link]
-
Canadian Science Publishing. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry.[Link]
An In-Depth Technical Guide to Novel Reagents for Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1][2][3] Traditionally, the synthesis of sulfonamides relies on the reaction of a primary or secondary amine with a sulfonyl chloride.[1][4] While effective, this method is hampered by the often-limited stability and commercial availability of sulfonyl chlorides.[5] This guide provides a comprehensive overview of modern alternatives to classical sulfonyl chlorides, focusing on novel reagents and methodologies that offer significant advantages in terms of stability, reactivity, and substrate scope. We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic challenges.
Introduction: The Enduring Importance of Sulfonamides and the Need for Innovation
The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide group is a key structural motif in a wide range of commercially available drugs, from antibiotics to treatments for cancer, diabetes, and central nervous system disorders.[2] Its prevalence stems from its unique physicochemical properties: it is hydrolytically stable, possesses hydrogen bonding capabilities, and has significant electron-withdrawing properties that can be used to modulate the biological activity of a molecule.[2]
Limitations of Classical Sulfonyl Chlorides
The workhorse method for sulfonamide synthesis involves the reaction of an amine with a sulfonyl chloride, often in the presence of a base like pyridine.[4] However, this approach has notable drawbacks:
-
Instability: Many sulfonyl chlorides are sensitive to moisture and can degrade upon storage.[5]
-
Limited Availability: A relatively small number of sulfonyl chlorides are commercially available, often requiring their synthesis from corresponding sulfonic acids or thiols.[5]
-
Harsh Reaction Conditions: The generation of sulfonyl chlorides from thiols can require strong oxidizing and chlorinating agents.[4]
These limitations have spurred the development of new reagents that allow for the synthesis of sulfonamides directly from more stable precursors like sulfonic acids and their salts.
The Rise of Sulfonyl Fluorides: A New Paradigm in Sulfonylation
Sulfonyl fluorides have emerged as a superior alternative to sulfonyl chlorides. They are significantly more stable to hydrolysis and thermolysis, yet exhibit excellent reactivity towards nucleophiles under specific activating conditions.[6][7] This unique balance of stability and reactivity has led to the development of what is known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction in drug discovery and chemical biology.[8]
Advantages of Sulfonyl Fluorides
-
Enhanced Stability: Sulfonyl fluorides are resistant to reduction and stable in aqueous environments.[8]
-
High Chemoselectivity: They react cleanly at the sulfur center, producing only sulfonylation products, unlike sulfonyl chlorides which can sometimes lead to side reactions.[8]
-
Broad Functional Group Tolerance: The stability of sulfonyl fluorides allows for their use in complex molecules with a wide range of functional groups.[9][10]
In Situ Generation of Sulfonyl Fluorides from Sulfonic Acids
A key advancement has been the development of reagents that can convert stable, readily available sulfonic acids and their salts directly into highly reactive sulfonyl fluorides in situ.
Several reagents have been developed for the deoxyfluorination of sulfonic acids:
-
SO₂F₂ (Sulfuryl Fluoride): This gas can be used to efficiently convert sulfonic acids and their salts to sulfonyl fluorides.
-
PyFluor (2-pyridinesulfonyl fluoride): A low-cost, thermally stable, and selective deoxyfluorination reagent.[11][12][13] It is particularly noted for minimizing elimination side products that can be problematic with other reagents like DAST (diethylaminosulfur trifluoride).[12]
-
Xtalfluor-E®: A bench-stable solid that can be used for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts.[14]
Caption: Workflow for Sulfonamide Synthesis via In Situ Sulfonyl Fluoride Generation.
Experimental Protocol: General Procedure for Sulfonamide Synthesis using PyFluor
The following is a general procedure for the deoxyfluorination of a sulfonic acid followed by reaction with an amine to form a sulfonamide.
Materials:
-
Sulfonic acid
-
PyFluor
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Amine
-
Toluene (anhydrous)
Procedure:
-
To a solution of the sulfonic acid in anhydrous toluene, add PyFluor (1.5 equivalents) and DBU (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Chloro-Based Activation of Sulfonic Acids and Their Salts
While sulfonyl fluorides offer many advantages, chloro-based reagents for the direct activation of sulfonic acids and their salts remain highly relevant and synthetically useful. These methods provide a direct pathway to the corresponding sulfonyl chlorides in situ, which then react with amines to form sulfonamides.
Key Reagents for Chloro-Activation
-
Triphosgene (Bis(trichloromethyl) carbonate): A solid, safer alternative to phosgene gas.[15] It readily activates carboxylic acids and can be applied to sulfonic acids to form the corresponding sulfonyl chlorides.[15][16]
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT): An inexpensive and easy-to-handle reagent that can be used for the one-pot synthesis of sulfonamides from amine-derived sulfonate salts.[17][18] The reaction proceeds under mild conditions at room temperature.[18]
-
TCFH (N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate): A powerful coupling reagent that, in combination with N-methylimidazole (NMI), can efficiently mediate the condensation of sterically hindered acids and amines with low nucleophilicity.[19][20]
Caption: General Workflow for Chloro-Activation based Sulfonamide Synthesis.
Experimental Protocol: Microwave-Assisted Sulfonamide Synthesis from Sulfonic Acids using Cyanuric Chloride (TCT)
This procedure is adapted from a microwave-assisted method that significantly shortens reaction times.[5]
Materials:
-
Sulfonic acid or its sodium salt
-
Cyanuric Chloride (TCT)
-
Triethylamine
-
Amine
-
Acetone
-
18-crown-6 (for sodium salts)
Procedure:
-
In a pressure-rated microwave vial, combine the sulfonic acid (1 equiv.), TCT (1 equiv.), and triethylamine (1 equiv.) in acetone. If using a sulfonic acid sodium salt, add a catalytic amount of 18-crown-6.
-
Seal the vial and irradiate in a microwave reactor at 80°C for 20 minutes.
-
Cool the reaction mixture and add the amine (1 equiv.).
-
Reseal the vial and irradiate at 50°C for an additional 10 minutes.
-
After cooling, filter the reaction mixture through Celite to remove salts.
-
Dilute the filtrate with dichloromethane (DCM) and wash sequentially with water, aqueous sodium carbonate, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the sulfonamide product.
Safety Considerations for Triphosgene
Triphosgene is a convenient substitute for phosgene gas but must be handled with extreme care as it can decompose to release phosgene, especially in the presence of moisture or heat.[15][21]
-
Handling: Always handle triphosgene in a well-ventilated chemical fume hood.[22][23][24][25] Avoid inhalation of dust.[22][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (a double layer of vinyl and nitrile is recommended), and a flame-resistant lab coat.[22][24][25]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture, acids, bases, and strong oxidizing agents.[21][22][25]
-
Decomposition: Hazardous decomposition products include hydrogen chloride gas and phosgene.[21]
Direct C-H Sulfonylation: A Paradigm Shift
A more recent and powerful strategy for the synthesis of sulfonamides and sulfones involves the direct functionalization of C-H bonds.[26][27] These methods bypass the need for pre-functionalized starting materials like sulfonic acids or thiols, offering a more atom-economical approach.
Key Methodologies
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled the sulfonylation of C-H bonds under mild conditions.[28]
-
Transition-Metal Catalysis: Palladium and other transition metals can catalyze the direct sulfonylation of C-H bonds.[26][28][29] These methods often utilize sulfur dioxide surrogates like DABSO (DABCO·(SO₂)₂).[26][30]
Comparative Overview of Novel Reagents
| Reagent Family | Precursor | Key Advantages | Key Disadvantages |
| Sulfonyl Fluorides (e.g., PyFluor) | Sulfonic Acids/Salts | High stability, excellent chemoselectivity, minimal side products.[8] | May require stronger bases for activation. |
| Chloro-Activating Agents (e.g., TCT, TCFH) | Sulfonic Acids/Salts | Readily available, inexpensive reagents, often mild reaction conditions.[18][19] | Can generate stoichiometric byproducts that require removal. |
| Triphosgene | Sulfonic Acids | Powerful activating agent for a broad range of substrates.[15] | Significant safety concerns due to potential phosgene release.[21] |
| Direct C-H Sulfonylation Catalysts | Unactivated C-H bonds | Highly atom-economical, avoids pre-functionalization.[26] | Substrate scope and regioselectivity can be challenging. |
Conclusion
The field of sulfonamide synthesis has evolved significantly beyond the classical reliance on sulfonyl chlorides. The development of novel reagents that activate stable sulfonic acids and their salts, particularly through the formation of sulfonyl fluorides, has provided chemists with more robust and versatile tools. Furthermore, the advent of direct C-H sulfonylation methodologies represents a major step forward in synthetic efficiency. By understanding the mechanisms, advantages, and practical considerations of these modern reagents, researchers in drug development and other scientific disciplines can more effectively and efficiently synthesize novel sulfonamide-containing molecules.
References
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Yousif, M. N. M., El-Gazzar, A. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707. [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204. [Link]
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Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. [Link]
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De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]
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Soltani Rad, M. N., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. [Link]
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PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015). The Doyle Group. [Link]
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N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents... (2025). PubMed. [Link]
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Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs... (2022). PMC. [Link]
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One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts... (2009). Organic Chemistry Portal. [Link]
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TRIPHOSGENE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals. [Link]
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Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014). ACS Combinatorial Science. [Link]
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Using Triphosgene in the Lab. (n.d.). University of Rochester. [Link]
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Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. [Link]
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Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. (2014). PubMed. [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
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Photoinduced Pd-Catalyzed Direct Sulfonylation of Allylic C-H Bonds. (2025). PubMed. [Link]
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A decade review of triphosgene and its applications in organic reactions. (2018). PMC. [Link]
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A Convenient Procedure for the Preparation of Sulfonamidoureas Using Triphosgene. (2007). Zeitschrift für Naturforschung B. [Link]
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters. [Link]
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Data Science-Guided Development of Deoxyfluorination Reagents... (2024). ChemRxiv. [Link]
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Catalytic C-H Sulfonylation: Research Guide & Papers. (2026). PapersFlow. [Link]
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Palladium-catalyzed direct sulfonylation of C-H bonds with the insertion of sulfur dioxide. (2018). Semantic Scholar. [Link]
-
Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite. (2020). ResearchGate. [Link]
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N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH), a Powerful Coupling Reagent... (2009). ResearchGate. [Link]
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-
Recent Progress in Sulfonylation via Radical Reaction... (2020). ResearchGate. [Link]
-
Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols... (2024). The Journal of Organic Chemistry. [Link]
-
Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. (n.d.). ChemRxiv. [Link]
-
Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. (2024). The Journal of Organic Chemistry. [Link]
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Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. (2022). ResearchGate. [Link]
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Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. (2013). The Journal of Organic Chemistry. [Link]
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Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. (2012). Organic Letters. [Link]
-
TCFH–NMI Ketone Synthesis Inspired by Nucleophilicity Scales. (2024). The Journal of Organic Chemistry. [Link]
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Methodological & Application
protocol for synthesizing sulfonamides using 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
An Application Note and Protocol for the Synthesis of Novel Sulfonamides using 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
Abstract
Sulfonamides are a cornerstone pharmacophore in modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] Their synthesis is a fundamental skill for chemists in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of sulfonamides using 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride, a versatile building block for introducing a flexible, hydrophilic ether linkage into target molecules. We delve into the causality behind experimental choices, provide robust safety guidelines for handling reactive sulfonyl chlorides, and offer troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of the Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂-N<) is a privileged structure in drug design, renowned for its ability to act as a bioisostere of amides and for its role in a multitude of approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-retrovirals.[1] The most common and reliable method for constructing this moiety is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2]
The choice of the sulfonyl chloride is critical as it dictates the physicochemical properties of the final compound. 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a particularly interesting reagent. The incorporated ethoxy-ethoxy chain can be strategically employed to enhance aqueous solubility, modulate pharmacokinetic properties, or serve as a flexible linker in more complex molecular architectures. This guide provides the necessary framework for leveraging this reagent to create novel sulfonamide derivatives.
Reaction Principle: Nucleophilic Attack on an Electrophilic Sulfur Center
The synthesis proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The sulfur-oxygen double bonds are strongly electron-withdrawing, making the sulfur atom susceptible to attack. This addition is followed by the elimination of a chloride ion, which is an excellent leaving group.
This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to act as an HCl scavenger.[3] Typically, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is used.[1][4] Alternatively, if the starting amine is inexpensive, a second equivalent can be used to neutralize the acid.
Caption: General mechanism for sulfonamide formation.
Mandatory Safety Protocols: Handling Sulfonyl Chlorides
Sulfonyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Failure to do so can result in serious injury.
-
Primary Hazards :
-
Corrosivity : Sulfonyl chlorides cause severe burns to skin and eyes and can damage the respiratory tract upon inhalation.[5]
-
High Reactivity with Water : They react exothermically, and sometimes violently, with water and atmospheric moisture to produce corrosive hydrochloric acid (HCl) and sulfuric acid.[5] This necessitates the use of anhydrous solvents and techniques.
-
Incompatibility : They can react violently with strong bases and oxidizing agents.[5][6]
-
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.
-
Eye Protection : Wear tightly fitting safety goggles and a full-face shield at all times.[5][7][8]
-
Gloves : Use chemical-resistant nitrile gloves. Inspect them before use and replace immediately if contaminated or damaged.[5][8]
-
Protective Clothing : A flame-resistant lab coat and closed-toe shoes are mandatory.[7]
-
Respiratory Protection : All manipulations MUST be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[5][7]
-
-
Spill & Waste Management :
-
Spills : For small spills, cover with a dry, inert absorbent material like sand or soda ash. Do NOT use water or combustible materials.[5] Evacuate the area for larger spills.
-
Quenching : Excess sulfonyl chloride in the reaction mixture must be safely neutralized before aqueous workup. This is achieved by slowly adding the reaction mixture to a cold, stirred solution of a weak base like saturated sodium bicarbonate.[5] Direct addition of water is extremely dangerous.[5]
-
Detailed Experimental Protocol
This protocol describes the general procedure for reacting an amine with 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride.
Materials and Reagents
-
Substrates : Primary or Secondary Amine (1.0 eq), 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride (1.1 - 1.2 eq)[9]
-
Base : Triethylamine (TEA) or Pyridine (1.5 eq)[1]
-
Solvent : Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Workup Reagents : Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M Hydrochloric acid (HCl), Brine (saturated NaCl), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment : Flame-dried round-bottom flask with stir bar, dropping funnel, nitrogen/argon inlet, ice bath, standard glassware for workup and purification.
Reaction Parameters at a Glance
| Parameter | Recommended Value | Rationale |
| Amine | 1.0 eq | Limiting reagent |
| Sulfonyl Chloride | 1.1 - 1.2 eq | Ensures complete consumption of the more valuable amine. |
| Base (TEA) | 1.5 eq | Sufficient to neutralize the HCl byproduct.[1] |
| Solvent | Anhydrous DCM/THF | Prevents hydrolysis of the sulfonyl chloride.[10] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming ensures completion.[4] |
| Reaction Time | 2 - 24 hours | Substrate dependent; monitor by TLC.[1] |
Step-by-Step Synthesis Procedure
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. The use of flame-dried glassware and an inert atmosphere is critical to exclude moisture, which would otherwise hydrolyze the sulfonyl chloride.[10]
-
Initial Cooling : Cool the solution to 0 °C using an ice bath. This step is crucial for controlling the initial exotherm of the reaction upon addition of the sulfonyl chloride.
-
Reagent Addition : Dissolve 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM in a dropping funnel. Add this solution to the stirred amine mixture dropwise over 20-30 minutes. A slow, controlled addition prevents a dangerous temperature spike and minimizes side reactions.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-24 hours.
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
Workup and Purification
-
Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold solution of saturated aqueous sodium bicarbonate to quench any unreacted sulfonyl chloride.[5]
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM or ethyl acetate.[1]
-
Washing : Combine the organic layers. Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and finally with brine (to reduce the amount of water in the organic layer).[1]
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purification : The crude product can be purified by one of two primary methods:
-
Recrystallization : An effective method for solid products. Dissolve the crude material in a minimum amount of a suitable hot solvent and allow it to cool slowly.[10]
-
Column Chromatography : A highly versatile method for purifying compounds of varying polarities, using silica gel as the stationary phase.[10]
-
Sources
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reaction conditions for 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride with amines
An Application Guide to the Synthesis of Sulfonamides using 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The synthesis of novel sulfonamide derivatives is therefore a critical activity in lead optimization and the development of new chemical entities. 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a versatile building block that incorporates a flexible, hydrophilic polyethylene glycol (PEG)-like linker. This feature is highly desirable for modulating the physicochemical properties of a molecule, such as improving solubility, altering pharmacokinetic profiles, and enabling its use as a linker in complex molecules like Antibody-Drug Conjugates (ADCs) or PROTACs.
This document provides a comprehensive guide for researchers on the reaction of 3-(2-ethoxyethoxy)propane-1-sulfonyl chloride with primary and secondary amines. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions to ensure high-yield, high-purity synthesis of the target sulfonamides.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center.[1] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This attack forms a transient pentacoordinate intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, which is an excellent leaving group.
A non-nucleophilic organic base, such as triethylamine or pyridine, is essential for the reaction to proceed to completion.[3][4] It serves as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated as a byproduct.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General mechanism for sulfonamide formation.
Key Reaction Parameters: A Scientist's Perspective
Optimizing the reaction conditions is paramount to achieving a successful outcome. The choices made for each parameter are causally linked to the reaction's efficiency, yield, and purity profile.
-
Solvent Selection: Anhydrous aprotic solvents are the standard choice to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride starting material into the unreactive sulfonic acid.[6]
-
Base Selection: The base must be strong enough to neutralize HCl but should ideally be non-nucleophilic to avoid competing with the amine in reacting with the sulfonyl chloride.
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are sterically hindered bases and are the most common and effective choices.[7] They are excellent HCl scavengers with minimal risk of side reactions.
-
Pyridine: While effective, it is a weaker base and can sometimes act as a nucleophilic catalyst. In some cases, excess pyridine can promote side reactions, such as the formation of alkyl halides if the reaction is performed on an alcohol.[7][8]
-
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) for several critical reasons.[1]
-
Exotherm Control: The initial reaction can be exothermic. Starting at 0 °C allows for controlled dissipation of heat, preventing potential degradation of reactants or products.
-
Minimizing Side Reactions: For primary amines, slow, controlled addition of the sulfonyl chloride at low temperatures minimizes the risk of di-sulfonylation, where two sulfonyl groups react with a single amine.[6][7] After the initial addition, the reaction is allowed to warm to room temperature to ensure it proceeds to completion.[7]
-
-
Stoichiometry: The molar ratios of the reactants must be carefully controlled.
-
Sulfonyl Chloride: Generally used as the limiting reagent (1.0 eq).
-
Amine: A slight excess (1.05 - 1.2 eq) is often used to ensure the complete consumption of the more valuable sulfonyl chloride.
-
Base: An excess (1.5 - 2.0 eq) is necessary to ensure all generated HCl is neutralized and to drive the reaction equilibrium towards the product.[1]
-
Experimental Workflow & Protocols
The following diagram and protocols provide a robust and standardized methodology for the synthesis of sulfonamides from 3-(2-ethoxyethoxy)propane-1-sulfonyl chloride.
Caption: Standard workflow for synthesis and purification.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
This protocol details the synthesis of N-benzyl-3-(2-ethoxyethoxy)propane-1-sulfonamide.
Materials:
-
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel and chromatography solvents (e.g., Ethyl Acetate/Hexanes)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride | 232.70 | 1.0 | 5.0 | 1.16 g |
| Benzylamine | 107.15 | 1.1 | 5.5 | 0.59 g (0.60 mL) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 7.5 | 0.76 g (1.04 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 25 mL + 5 mL |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.1 eq) and anhydrous DCM (25 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 3-(2-ethoxyethoxy)propane-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM (approx. 5 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an additional 25 mL of DCM. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and finally with brine (1 x 25 mL).[1] This washing sequence removes excess amine, the triethylammonium salt, and any remaining aqueous base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol 2: Reaction with a Secondary Amine (Morpholine)
This protocol details the synthesis of 4-((3-(2-ethoxyethoxy)propyl)sulfonyl)morpholine.
Materials:
-
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
-
Morpholine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel and chromatography solvents (e.g., Ethyl Acetate/Hexanes)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride | 232.70 | 1.0 | 5.0 | 1.16 g |
| Morpholine | 87.12 | 1.2 | 6.0 | 0.52 g (0.52 mL) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 7.5 | 0.76 g (1.04 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 25 mL + 5 mL |
Procedure: The procedure is identical to Protocol 1, substituting morpholine for benzylamine. Secondary amines are generally as reactive as primary amines, though sterically hindered examples may require longer reaction times or gentle heating.[4]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product | Hydrolyzed Sulfonyl Chloride: Reagent exposed to moisture.[6] Low Amine Reactivity: Sterically hindered or electron-deficient amine. | Use a fresh bottle of sulfonyl chloride or one stored properly under inert gas. Ensure all glassware and solvents are anhydrous.[6] Increase reaction time or gently heat the reaction (e.g., to 40 °C), monitoring carefully for decomposition. |
| Di-sulfonylation (Primary Amines) | Incorrect Stoichiometry: Excess sulfonyl chloride used. Rapid Addition: Sulfonyl chloride added too quickly at a higher temperature. | Use a controlled amount of sulfonyl chloride (1.0 eq) or a slight excess of the amine.[7] Add the sulfonyl chloride solution slowly at 0 °C to maintain control.[6] |
| Polar Byproduct (Sulfonic Acid) | Water Contamination: Presence of water in the solvent, amine, or base leads to hydrolysis of the sulfonyl chloride.[6] | Use anhydrous solvents and reagents. Flame-dry glassware and run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficult Workup/Emulsion | Polar Product: The PEG-like chain can increase the water solubility of the product, causing emulsions during extraction. | After quenching, saturate the aqueous layer with NaCl (brine) before extraction.[7] This increases the polarity of the aqueous phase, forcing the product into the organic layer. Use a larger volume of organic solvent for extraction. |
Characterization of Final Product
The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Look for strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). For products from primary amines, an N-H stretching band will appear around 3300-3200 cm⁻¹.[1]
Conclusion
The reaction of 3-(2-ethoxyethoxy)propane-1-sulfonyl chloride with primary and secondary amines is a reliable and high-yielding method for the synthesis of sulfonamides bearing a hydrophilic linker. By carefully controlling key parameters—namely the use of anhydrous conditions, appropriate selection of a non-nucleophilic base, and precise temperature regulation—researchers can consistently obtain high-purity products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important reaction in drug discovery and chemical biology.
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
- ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem.
- Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI.
- ResearchGate. (n.d.). Synthesis of sulfonamides using sulfonyl chloride and a base. ResearchGate.
- Zhang, X., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- BenchChem. (n.d.). Optimizing Reaction Conditions for Sulfonylation. BenchChem.
- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
- RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Publishing.
- Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
- IJARSCT. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. IJARSCT.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersrj.com [frontiersrj.com]
- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cbijournal.com [cbijournal.com]
Application Notes and Protocols for Protein Bioconjugation using 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride for protein bioconjugation. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure successful and reproducible conjugation outcomes.
Introduction: A Modern Tool for Protein Modification
The covalent modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development.[1][2] It enables the creation of sophisticated bioconjugates with enhanced therapeutic properties, improved diagnostic capabilities, and novel research applications.[1][3] 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a valuable reagent in this field, offering a means to introduce a short, hydrophilic linker to proteins. This modification can improve solubility, reduce immunogenicity, and alter the pharmacokinetic profile of a therapeutic protein, a process broadly known as PEGylation.[3][4][5][6][7]
The sulfonyl chloride moiety of this reagent provides a reactive handle for targeting specific amino acid residues on the protein surface.[8][9] The ethoxyethoxypropane chain, a short polyethylene glycol (PEG)-like structure, imparts favorable physicochemical properties to the resulting bioconjugate.[4][7] This guide will delve into the chemistry of this reaction, provide detailed protocols for its execution, and discuss methods for the characterization of the final product.
The Chemistry of Sulfonylation: A Targeted Approach to Protein Labeling
The primary reaction mechanism for the bioconjugation of proteins with 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is the sulfonylation of primary amines.[8][10][11] The most abundant and accessible primary amines on a protein's surface are the ε-amino groups of lysine residues and the α-amino group of the N-terminus.[2][9]
The reaction proceeds via a nucleophilic attack of the unprotonated amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid.[8][12][13][14] The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[15][16]
Key Reaction Parameters and Their Rationale
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 9.5 | At this pH, a significant portion of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the sulfonyl chloride reagent.[15][16] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) are often preferred to minimize hydrolysis of the sulfonyl chloride and reduce the risk of protein degradation, though reactions can proceed at room temperature.[17] |
| Reagent:Protein Molar Ratio | 5:1 to 50:1 | The optimal ratio depends on the desired degree of labeling and the number of accessible lysine residues on the protein. An excess of the reagent is typically used to drive the reaction to completion. |
| Reaction Time | 1 - 4 hours | The reaction time should be optimized to achieve the desired level of conjugation while minimizing potential side reactions. |
| Buffer System | Bicarbonate, Borate, or Phosphate buffers | These buffers have appropriate pKa values to maintain the desired pH range and are generally compatible with proteins. Avoid buffers containing primary amines (e.g., Tris) as they will compete for the reagent. |
Experimental Workflow: From Protein Preparation to Characterization
The successful bioconjugation of a protein requires careful planning and execution of each step in the workflow. The following diagram illustrates the key stages involved.
Figure 1: A generalized workflow for protein bioconjugation.
Detailed Protocols
-
Buffer Exchange:
-
It is critical to remove any buffers containing primary amines (e.g., Tris) that would compete with the protein for the sulfonyl chloride reagent.
-
Perform buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) using dialysis, diafiltration, or desalting columns.
-
Ensure the final protein solution is free of interfering substances.
-
-
Protein Concentration Determination:
-
Accurately determine the protein concentration using a standard method such as a BCA assay or by measuring the absorbance at 280 nm (if the extinction coefficient is known).[18]
-
-
Reagent Preparation:
-
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is moisture-sensitive and should be handled in a dry environment.
-
Prepare a stock solution of the reagent immediately before use in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Reaction Setup:
-
Bring the protein solution to the desired reaction temperature (e.g., 4°C or room temperature).
-
While gently stirring, add the calculated amount of the 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride stock solution to the protein solution. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.
-
Allow the reaction to proceed for the desired amount of time (e.g., 1-4 hours).
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM. This will consume any unreacted sulfonyl chloride.
-
Incubate for 30 minutes at the reaction temperature.
-
-
Removal of Unreacted Reagent and Byproducts:
-
Purify the bioconjugate from excess reagent, quenched reagent, and any reaction byproducts.
-
Common purification methods include:
-
Size Exclusion Chromatography (SEC): Separates the larger bioconjugate from smaller molecules.
-
Dialysis or Diafiltration: Removes small molecules by diffusion across a semi-permeable membrane.
-
-
A thorough characterization of the bioconjugate is essential to ensure its quality and functionality.[19]
-
Degree of Labeling (DOL) Determination:
-
The DOL refers to the average number of linker molecules conjugated to each protein molecule.
-
A common method for determining the DOL is the Trinitrobenzene Sulfonic Acid (TNBSA) Assay , which quantifies the number of remaining free primary amines after conjugation. The difference in the number of free amines between the unmodified and modified protein is used to calculate the DOL.
-
-
Purity and Integrity Analysis:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To assess the purity of the conjugate and confirm an increase in molecular weight corresponding to the attached linkers. The conjugated protein should migrate slower than the unmodified protein.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the exact molecular weight of the bioconjugate and confirm the distribution of different conjugated species.
-
-
Functional Analysis:
-
It is crucial to confirm that the biological activity of the protein is retained after conjugation.
-
Perform a relevant functional assay (e.g., enzyme activity assay, receptor binding assay) to compare the activity of the bioconjugate to the unmodified protein.
-
Reaction Mechanism: The Sulfonylation of a Primary Amine
The following diagram illustrates the chemical reaction between 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride and a primary amine on a protein.
Figure 2: The reaction of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride with a protein's primary amine.
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency:
-
Check pH: Ensure the reaction pH is within the optimal range (8.0-9.5).
-
Reagent Quality: Use fresh, high-quality 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride. The reagent is susceptible to hydrolysis.
-
Increase Molar Ratio: Incrementally increase the molar excess of the reagent.
-
Buffer Contamination: Verify that the protein buffer is free of primary amines.
-
-
Protein Precipitation:
-
Solvent Concentration: Keep the concentration of the organic solvent used to dissolve the reagent as low as possible (ideally <10%).
-
Protein Concentration: High protein concentrations can sometimes lead to aggregation. Consider performing the reaction at a lower protein concentration.
-
-
Loss of Biological Activity:
-
Over-modification: A high degree of labeling can sometimes mask active sites or disrupt the protein's tertiary structure. Optimize the reagent-to-protein ratio to achieve a lower DOL.
-
Reaction at Critical Residues: If a specific lysine residue is crucial for activity, its modification could lead to inactivation. Site-directed mutagenesis to remove reactive lysines near the active site could be a potential solution for therapeutic proteins.
-
Conclusion
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a versatile reagent for protein bioconjugation, enabling the introduction of a hydrophilic linker to improve the physicochemical properties of proteins. By carefully controlling the reaction conditions and performing thorough characterization, researchers can generate well-defined and functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC. (n.d.).
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit.
- Protein Conjugates. (2010, November 1). BioProcess International.
- PEGylation. (n.d.). In Wikipedia.
- Bioconjugate Characterization (a). Protein concentration determined by... (n.d.). ResearchGate.
- PEGylated Protein Drugs: Basic Science and Clinical Applications. (n.d.).
- Making Site-specific PEGylation Work. (2020, November 12). BioPharm International.
- PEGylated Proteins. (n.d.). Creative Diagnostics.
- Protein PEGylation: An overview of chemistry and process considerations. (2010, February 22).
- Sulfonyl Chloride, mixed isomers. (2023, May 8). Yufeng.
- Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. (n.d.). Benchchem.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry.
- Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. (2024, December 2). MDPI.
- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube.
- Hinsberg reaction. (n.d.). In Wikipedia.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- Amine Reactions. (2023, January 22). Chemistry LibreTexts.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- Chemical Conjugation. (2024, November 7). Creative Biolabs.
Sources
- 1. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. biopharminternational.com [biopharminternational.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. cbijournal.com [cbijournal.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scilit.com [scilit.com]
- 16. benchchem.com [benchchem.com]
- 17. Sulfonyl Chloride, mixed isomers [yufenggp.com]
- 18. researchgate.net [researchgate.net]
- 19. bioprocessintl.com [bioprocessintl.com]
Application Note & Protocols: Synthesis of Water-Soluble Sulfonate Esters from Ether-Linked, Sulfonated Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Rationale
The conversion of alcohols to sulfonate esters is a cornerstone transformation in organic synthesis, primarily because it turns a poor leaving group (hydroxyl) into an excellent one, facilitating subsequent nucleophilic substitution or elimination reactions.[1] However, in the realms of drug development and bioconjugation, a significant challenge arises when working with sensitive substrates like proteins, peptides, or complex hydrophilic molecules that are incompatible with harsh, anhydrous organic solvents. These substrates often require reactions to be performed in aqueous or aqueous-cosolvent systems to maintain their structural integrity and biological activity.[]
This guide details the synthesis of water-soluble sulfonate esters using a specialized class of reagents: ether-linked sulfonyl chlorides that possess an integrated sulfonate group. The presence of a sulfonate moiety renders the reagent itself water-soluble, permitting the reaction to proceed under mild, aqueous-friendly conditions.[] The ether linkage, often a poly(ethylene glycol) (PEG) chain, can further enhance aqueous solubility and provide a flexible spacer arm, which is highly advantageous in bioconjugation applications. By employing these advanced reagents, researchers can modify complex biomolecules and hydrophilic drug candidates without the risk of denaturation or aggregation often associated with traditional methods.[]
The Underlying Chemistry: Mechanism of Sulfonylation
The formation of a sulfonate ester from an alcohol and a sulfonyl chloride is a nucleophilic acyl substitution-type reaction occurring at the sulfur center. The mechanism proceeds through a well-established pathway, which is critical to understand for optimizing reaction conditions.
Causality of Key Steps:
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This step forms a trigonal bipyramidal intermediate.[3]
-
Leaving Group Departure: The chloride ion, a good leaving group, is expelled, resulting in a protonated sulfonate ester intermediate.
-
Deprotonation: A non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the oxonium ion.[1] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing potential acid-catalyzed side reactions or degradation of sensitive substrates.[1][3]
The reaction stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the sulfonylation process; the reaction occurs on the oxygen atom.[3] This is a significant advantage for maintaining the stereochemical integrity of chiral molecules.
Sources
Application Note: Covalent Attachment of PEG-Sulfonyl Chlorides to Amine-Functionalized Surfaces
Abstract & Introduction
The covalent attachment of Polyethylene Glycol (PEG) to surfaces—PEGylation—is a gold-standard method for creating hydrophilic, anti-fouling, and biocompatible interfaces.[1] While N-hydroxysuccinimide (NHS) esters are commonly used for amine conjugation, sulfonyl chloride functionalized PEGs (PEG-SO₂Cl) offer a distinct advantage: the formation of the sulfonamide bond .
Unlike amide bonds formed by NHS esters, sulfonamide bonds are exceptionally stable against hydrolytic cleavage, even under extreme pH conditions and high temperatures. This application note details the protocol for coupling PEG-sulfonyl chlorides (such as Tresyl-PEG or Tosyl-PEG derivatives) to amine-functionalized surfaces.
Mechanistic Principle
The reaction proceeds via nucleophilic substitution. The surface-bound primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base (typically triethylamine or pyridine) is required to scavenge the liberated hydrochloric acid (HCl) and drive the equilibrium forward.
Critical Constraint: Sulfonyl chlorides are moisture-sensitive. In the presence of water, they rapidly hydrolyze to form sulfonic acids (
Chemical Mechanism Visualization
The following diagram illustrates the competing reaction pathways: the desired sulfonamide formation versus the irreversible hydrolysis "dead-end."
Figure 1: Reaction pathway showing the competition between stable sulfonamide formation and hydrolytic deactivation.
Materials & Equipment
Reagents
-
Target Surface: Glass, Silicon, or Gold slides.
-
Surface Primer: (3-Aminopropyl)triethoxysilane (APTES ) (99%, Sigma-Aldrich).
-
Active PEG: mPEG-Sulfonyl Chloride (e.g., mPEG-Tresyl, 5 kDa).
-
Solvents:
-
Toluene (Anhydrous, 99.8%).
-
Dichloromethane (DCM) (Anhydrous, ≥99.8%).
-
Ethanol (200 proof).
-
-
Catalyst/Base: Triethylamine (TEA) or Pyridine (Anhydrous).
-
Cleaning: Piranha solution (
, 3:1) [DANGER: Corrosive/Explosive] .
Equipment
-
Vacuum desiccator or Glovebox (Nitrogen atmosphere).
-
Spin coater (optional) or glass staining jars.
-
Contact Angle Goniometer (for QC).
Experimental Protocol
Phase 1: Surface Activation (Silanization)
Goal: To create a dense monolayer of primary amines on the surface.
-
Cleaning: Immerse glass/silicon slides in Piranha solution for 30 minutes. Rinse extensively with DI water (18.2 MΩ) and dry under a stream of
.-
Note: This generates surface hydroxyl (-OH) groups necessary for silane anchoring.[2]
-
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene .
-
Incubation: Immerse clean slides in the APTES solution for 60 minutes at room temperature inside a closed vessel (to prevent humidity ingress).
-
Washing: Rinse slides sequentially with toluene, then ethanol, then cure in an oven at 110°C for 30 minutes.
-
Why? Heat curing crosslinks the silane layer, preventing it from washing off during the PEGylation step.
-
Phase 2: PEG-Sulfonyl Chloride Coupling
Goal: Covalent attachment of PEG via sulfonamide bond.
-
Preparation (Inert Environment):
-
Dissolve mPEG-Sulfonyl Chloride (concentration: 5–10 mg/mL) in anhydrous DCM .
-
Add Triethylamine (TEA) to the solution at a 1:1 molar ratio relative to the sulfonyl chloride groups.
-
Scientist's Note: If using Tresyl-PEG, pyridine is often preferred as a milder base to prevent elimination side reactions.
-
-
Coupling Reaction:
-
Immerse the amine-functionalized (APTES) slides into the PEG/DCM solution.
-
Incubate for 4–12 hours at room temperature in a sealed, dry container (or glovebox).
-
Agitation: Gentle orbital shaking (50 rpm) is recommended to ensure homogeneity.
-
-
Quenching:
-
Final Wash:
-
Rinse with DI water
Ethanol Dry with .
-
Workflow Visualization
Figure 2: Step-by-step operational workflow for surface PEGylation.[1]
Quality Control & Characterization
Successful coupling is validated by a shift in surface properties.
| Technique | Parameter | Expected Result (Success) | Interpretation |
| Contact Angle | Water Droplet ( | Significant decrease in contact angle compared to APTES ( | |
| XPS | Elemental Composition | S2p Peak | Appearance of Sulfur peak (168 eV for sulfonamide/sulfonate) confirms attachment. |
| XPS | High-Res C1s | C-O-C Peak | Massive increase in ether carbon signal (286.5 eV) from the PEG backbone. |
| Ellipsometry | Film Thickness | Increase | Thickness increase corresponds to the molecular weight of the PEG brush (e.g., ~2-5 nm for PEG 5k). |
Troubleshooting Guide
Problem: High Contact Angle (Hydrophobic Surface)
-
Cause: Hydrolysis of the sulfonyl chloride prior to coupling.
-
Fix: Ensure solvents are dried over molecular sieves. Do not open the PEG reagent bottle until the moment of use. Use a nitrogen-purged glovebox if possible.
Problem: Hazy/Cloudy Surface
-
Cause: Silane polymerization (APTES) due to excess moisture during Phase 1.
-
Fix: Reduce APTES incubation time or ensure toluene is strictly anhydrous. Filter the APTES solution (0.2
m PTFE) before use.
Problem: Low Coupling Efficiency
-
Cause: Insufficient base.
-
Fix: The reaction generates HCl. If the base (TEA) is old or insufficient, the amine surface becomes protonated (
) and cannot attack the sulfonyl chloride. Use fresh, high-quality TEA.
References
-
BenchChem. (2025).[1][5][7][8][9] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
Chemical Society Reviews. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. DOI: 10.1039/C5CS00048C. Retrieved from
-
Deep Blue Repositories. (2014).[10] The effects of PEG-based surface modification of PDMS microchannels on long-term hemocompatibility. Retrieved from
-
BOC Sciences. Nanoparticle Surface Modification Reagents & Polymers. Retrieved from
-
MDPI Molecules. (2019). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. Retrieved from
Sources
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- 2. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
Introduction: A Modern Tool for Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) has become an indispensable technology in drug discovery and development, enabling the rapid and efficient assembly of complex molecular libraries.[1] A cornerstone of this methodology is the choice of a linker, the molecular entity that tethers the growing compound to an insoluble resin support.[2] The ideal linker should be stable throughout a multi-step synthesis and then allow for the controlled release of the final product under specific, non-destructive conditions. Herein, we introduce 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride as a versatile reagent for the creation of a novel polyethylene glycol (PEG)-modified alkanesulfonamide "safety-catch" linker.
This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for incorporating this reagent into solid-phase synthesis workflows. The unique structure of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride, combining the reactivity of a sulfonyl chloride with the beneficial properties of a PEG-like chain, offers distinct advantages in the synthesis of small molecules and peptides.[3][4]
The Scientific Rationale: Combining a "Safety-Catch" Linker with a Hydrophilic Spacer
The utility of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride in solid-phase synthesis is rooted in two key chemical principles: the "safety-catch" linker strategy and the integration of a hydrophilic PEG spacer.
1. The Alkanesulfonamide "Safety-Catch" Linker:
The "safety-catch" concept involves a linker that is initially robust and stable to a wide range of reaction conditions, but can be "activated" in a discrete chemical step to become labile for cleavage.[5][6] Alkanesulfonamide linkers are particularly advantageous as they are stable to both strongly acidic and basic conditions.[7] The synthesis proceeds with the desired molecule anchored to the sulfonamide. Upon completion of the synthetic sequence, the sulfonamide nitrogen is alkylated, which activates the linker for nucleophilic cleavage, releasing the final product.[5][7] This strategy allows for a broad range of synthetic transformations on the solid support without premature cleavage.
2. The 3-(2-Ethoxyethoxy)propane Moiety: A Hydrophilic Spacer
The ethoxyethoxypropane portion of the reagent provides a short, hydrophilic polyethylene glycol (PEG)-like tail.[3][4] Incorporating PEG linkers into solid-phase synthesis has several well-documented benefits:
-
Improved Solvation: The PEG chain enhances the swelling of the resin in a variety of solvents, improving reagent access to the reaction sites and promoting higher reaction efficiencies.[8]
-
Reduced Aggregation: For peptide synthesis, PEG linkers can disrupt intermolecular hydrogen bonding between growing peptide chains, reducing aggregation and improving the purity of the final product.
-
Enhanced Biocompatibility and Pharmacokinetics: When the linker fragment remains on the cleaved molecule, the PEG-like structure can improve the aqueous solubility, bioavailability, and pharmacokinetic properties of the final compound.[3][9]
Chemical Mechanism and Workflow
The general strategy for utilizing 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride in solid-phase synthesis is depicted below. An amine-functionalized resin is first reacted with the sulfonyl chloride to form a stable sulfonamide bond. The molecule of interest (e.g., an amino acid or other building block) is then attached to the sulfonamide nitrogen. After the desired synthetic modifications, the sulfonamide is activated by alkylation, followed by nucleophilic cleavage to release the product.
Caption: General workflow for solid-phase synthesis using a PEG-sulfonamide safety-catch linker.
Experimental Protocols
The following protocols provide a general framework for the use of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride in solid-phase synthesis. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific applications.
Protocol 1: Preparation of the 3-(2-Ethoxyethoxy)propane-1-sulfonamide Resin
Objective: To functionalize an aminomethylated polystyrene resin with the PEG-sulfonamide linker.
| Reagent/Material | Grade | Supplier |
| Aminomethyl Polystyrene Resin | 1% DVB, 100-200 mesh | Generic |
| 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride | Synthesis Grade | Generic |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Generic |
| Dichloromethane (DCM) | Anhydrous | Generic |
| N,N-Dimethylformamide (DMF) | Anhydrous | Generic |
| Methanol (MeOH) | ACS Grade | Generic |
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.[10]
-
Reaction Setup: Drain the DCM. In a separate flask, dissolve 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride (3.0 mmol) in anhydrous DCM (5 mL).
-
Sulfonamide Formation: Add the sulfonyl chloride solution to the swollen resin, followed by the addition of DIPEA (6.0 mmol). Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. A small sample can be analyzed by IR spectroscopy to confirm the presence of the sulfonamide group.
Protocol 2: Loading of the First Building Block (Fmoc-Amino Acid Example)
Objective: To attach the first N-protected amino acid to the sulfonamide resin.
| Reagent/Material | Grade | Supplier |
| 3-(2-Ethoxyethoxy)propane-1-sulfonamide Resin | As prepared in Protocol 1 | - |
| Fmoc-protected Amino Acid | Synthesis Grade | Generic |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | Reagent Grade | Generic |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Generic |
| N,N-Dimethylformamide (DMF) | Anhydrous | Generic |
| Dichloromethane (DCM) | Anhydrous | Generic |
Procedure:
-
Resin Swelling: Swell the sulfonamide resin (0.5 g) in anhydrous DMF (5 mL) for 30 minutes.
-
Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (2.0 mmol) and HATU (1.95 mmol) in anhydrous DMF (5 mL). Add DIPEA (4.0 mmol) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 4-6 hours. The completion of the reaction can be monitored using a Kaiser test.[11][12]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Capping (Optional): To block any unreacted sulfonamide sites, the resin can be capped with acetic anhydride.
-
Drying: Dry the resin under vacuum. The loading of the amino acid can be quantified by Fmoc-de-protection and UV-Vis spectrophotometry.[13]
Protocol 3: Peptide Elongation, Activation, and Cleavage
Objective: To synthesize a peptide chain, activate the linker, and cleave the final product.
A. Peptide Elongation:
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.[10]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Coupling: Couple the next Fmoc-protected amino acid using the procedure described in Protocol 2, step 2-4.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
B. Activation of the "Safety-Catch" Linker:
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc-deprotection.
-
N-Alkylation: Swell the resin in anhydrous DMF. Add iodoacetonitrile (10 equivalents) and DIPEA (20 equivalents). Agitate the mixture at room temperature for 24-48 hours.[7]
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
C. Cleavage from the Resin:
-
Nucleophilic Cleavage: Swell the activated resin in a suitable solvent (e.g., DCM or THF). Add the desired nucleophile (e.g., an amine for an amide product, an alcohol for an ester product) in excess. Agitate the mixture at room temperature for 12-24 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as HPLC.
Safety and Handling
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions.[14][15][16][17]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Reactivity: Sulfonyl chlorides are sensitive to moisture and can react with water to release hydrochloric acid.[18] Store in a tightly sealed container under an inert atmosphere. They are corrosive and can cause severe skin and eye damage.[15][17]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride presents a valuable new tool for the solid-phase synthesis of small molecules and peptides. By combining the robust and versatile "safety-catch" linker strategy with the beneficial properties of a PEG spacer, this reagent offers a powerful approach to creating diverse molecular libraries with improved synthetic efficiency and potentially enhanced biological properties. The protocols provided herein serve as a starting point for the exploration of this promising reagent in a wide range of drug discovery and chemical biology applications.
References
-
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
-
Isidro-Llobet, A., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369. [Link]
-
National Center for Biotechnology Information. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed Central. [Link]
-
Barlos, K., et al. (2010). Solid-phase synthesis of lipidated Ras peptides employing the Ellman sulfonamide linker. Journal of Peptide Science, 16(8), 435-441. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
-
James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]
-
Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(44), 8149-8152. [Link]
-
Wang, P., et al. (2011). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Organic Letters, 13(16), 4284-4287. [Link]
-
AFG Bioscience LLC. (2016). Prop-2-ene-1-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Mahmoud, A. R. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate. [Link]
-
MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(23), 8206. [Link]
-
Kurth, M. J. (1996). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA, 50(6), 261-264. [Link]
-
Digital.CSIC. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41594-41607. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3259-3269. [Link]
-
Kumar, A., et al. (2019). Highly Efficient Prodrugs: Design and Therapeutic Applications. Current Topics in Medicinal Chemistry, 19(26), 2419-2441. [Link]
-
SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]
-
Fields, G. B. (1997). Solvents for Solid-Phase Peptide Synthesis. In G. B. Fields (Ed.), Peptide Synthesis and Characterization Protocols (pp. 29-44). Humana Press. [Link]
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]
-
Lam, K. S., et al. (Eds.). (2011). SOLID-PHASE ORGANIC SYNTHESIS: Concepts, Strategies, and Applications. John Wiley & Sons. [Link]
Sources
- 1. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. digital.csic.es [digital.csic.es]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. afgsci.com [afgsci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
preparation of sulfonyl fluorides from 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
Executive Summary
This application note details the robust conversion of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride to its corresponding sulfonyl fluoride . This transformation utilizes the Sulfur(VI) Fluoride Exchange (SuFEx) methodology, specifically the potassium bifluoride (
The target molecule serves as a critical "SuFEx-able" linker, widely utilized in the synthesis of covalent probes, PROTACs, and bioconjugates. Unlike its hydrolytically unstable chloride precursor, the resulting sulfonyl fluoride exhibits exceptional shelf stability while retaining high reactivity toward specific nucleophiles (e.g., tyrosine/lysine residues) under biologically relevant conditions.
Key Advantages of this Protocol
-
Scalability: Validated from milligram to gram scale.
-
Stability: The product resists hydrolysis and reduction, unlike sulfonyl chlorides.[1][2]
-
Simplicity: Open-flask reaction; no inert atmosphere required.
-
Purity: Often requires no chromatographic purification.
Scientific Background & Mechanism[3]
The SuFEx Paradigm
Sulfonyl fluorides (
Reaction Mechanism: The Bifluoride Exchange
The conversion proceeds via a nucleophilic substitution at the sulfur(VI) center. The bifluoride anion (
Reaction Scheme:
Expert Insight: The use of
over neutralis critical. maintains a slightly acidic pH (~3-4), which prevents the hydrolysis of the sulfonyl chloride to sulfonic acid ( )—the primary side reaction observed under basic conditions.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride | ~230.71 | 1.0 | Substrate |
| Potassium Bifluoride ( | 78.10 | 2.0 - 3.0 | Fluorinating Agent |
| Acetonitrile (MeCN) | - | Solvent | Solubilizes substrate |
| Water (HPLC Grade) | - | Solvent | Solubilizes |
Equipment:
-
Scintillation vial (glass) or round-bottom flask.
-
Magnetic stir bar (Teflon coated).
-
Separatory funnel.
-
Rotary evaporator.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Dissolve 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride (1.0 equiv) in Acetonitrile (concentration ~0.5 M).
-
Note: If the starting material is stored frozen, allow it to warm to room temperature (RT) in a desiccator to prevent condensation hydrolysis.
-
-
Activation: Prepare a saturated solution of
in water (approx. 3-4 M).-
Caution:
is corrosive and generates trace HF. Use plastic spatulas and avoid skin contact.
-
-
Initiation: Add the aqueous
solution dropwise to the stirring sulfonyl chloride solution. The final solvent ratio should be approximately 1:1 to 2:1 (MeCN:Water). -
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Monitoring: Monitor by TLC (silica) or LC-MS. The chloride typically hydrolyzes on LC-MS, so look for the shift in retention time corresponding to the fluoride (which is more stable).
-
Phase 2: Workup & Isolation
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Selection: Use DCM if the PEG-linker is highly polar; otherwise, EtOAc is preferred for better phase separation.
-
-
Washing: Wash the organic phase twice with water and once with brine.
-
Purpose: Removes excess
and generated salts.
-
-
Drying: Dry the organic layer over anhydrous
or . -
Concentration: Filter and concentrate under reduced pressure (Rotovap, < 40°C).
-
Result: The product usually presents as a clear, colorless to pale yellow viscous oil.
Visualization of Workflow
Caption: Workflow for the biphasic conversion of sulfonyl chloride to sulfonyl fluoride.
Quality Control & Characterization
NMR Spectroscopy
This is the definitive method for validation.
-
NMR: Look for a triplet (due to coupling with the adjacent
protons) in the range of +50 to +60 ppm (referenced to ).-
Note: Aromatic sulfonyl fluorides appear around +65 ppm; aliphatic ones are slightly upfield.
-
-
H NMR: The methylene protons alpha to the sulfonyl group (
) will shift downfield compared to the chloride precursor (typically 3.3–3.6 ppm).
Mass Spectrometry (HRMS)
-
Observation: Sulfonyl fluorides are stable enough for ESI+, but they may not ionize well unless there is a "flyability" group (like the ether oxygens in this linker).
-
Adducts: Look for
or . -
Diagnostic: A lack of hydrolysis product (
) indicates successful isolation.
Data Summary Table
| Method | Expected Signal | Interpretation |
| Confirms S-F bond formation. | ||
| Alpha-methylene protons. | ||
| TLC | Product is less polar than hydrolyzed acid. |
Troubleshooting & Optimization
Issue: Hydrolysis to Sulfonic Acid
-
Symptom: Appearance of a broad peak in
NMR or highly polar spot on TLC. -
Cause: pH became too basic or reaction ran too long in water without sufficient fluoride.
-
Fix: Ensure
is used (not ). Do not add external bases (like ). Increase the MeCN:Water ratio to 2:1 to protect the chloride.
Issue: Incomplete Conversion
-
Symptom: Residual chloride peaks in NMR.
-
Cause: Poor mixing of the biphasic system.
-
Fix: Increase stirring speed (vortex). Add a phase transfer catalyst (e.g., 18-crown-6 or TBAB), although this is rarely necessary with
.
Safety & Handling
-
Potassium Bifluoride (
): Toxic and corrosive. Upon contact with acid or moisture, it can release Hydrogen Fluoride (HF).-
PPE: Wear neoprene gloves, safety goggles, and a lab coat.
-
Glassware:
can etch glass over prolonged exposure. For large-scale or long-term reactions, use polypropylene (plastic) vessels.
-
-
Sulfonyl Fluorides: While stable, these are covalent modifiers of proteins (serine protease inhibitors).[4] Handle with care to avoid inhalation or skin contact.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][5] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Bisphenol A Disulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610. Link
-
BLD Pharm. "Product Data: 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride."[6] Catalog Number: BD00786255. Link
- Emerging Technologies in SuFEx. "Stability and Reactivity of Aliphatic Sulfonyl Fluorides." Chemical Reviews, 2021.
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 6. 1408651-46-6|3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
solvent selection for 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride reactions
Application Note: Solvent Selection and Reaction Optimization for 3-(2-Ethoxyethoxy)propane-1-sulfonyl Chloride
Introduction & Strategic Importance
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a highly versatile, aliphatic sulfonyl chloride featuring a short, hydrophilic PEG-like (diethylene glycol monoethyl ether) tail. In modern drug discovery and bioconjugation, incorporating such ether linkers is a proven strategy to enhance aqueous solubility, reduce immunogenicity, and favorably modulate the pharmacokinetic profiles of small molecules and biologics ()[1].
However, unlike robust aromatic sulfonylating agents (e.g., tosyl chloride), aliphatic sulfonyl chlorides present unique synthetic challenges. The presence of
Mechanistic Causality: The "Why" Behind Solvent Selection
The successful sulfonylation of amines or alcohols with 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is dictated by the competition between two distinct mechanisms:
-
Direct Nucleophilic Substitution (
) : The nucleophile attacks the sulfur atom directly, displacing the chloride. This is the desired, high-yielding pathway. -
The Sulfene Mechanism (Elimination-Addition) : In the presence of basic amines (especially sterically hindered, strong bases like triethylamine), aliphatic sulfonyl halides undergo an E1cB-like elimination of HCl to form a highly reactive sulfene intermediate (
) ()[2]. While the sulfene can subsequently react with the nucleophile to form the desired product, it is highly prone to side reactions, including rapid hydrolysis (if trace water is present) or dimerization.
Furthermore, the 2-ethoxyethoxy tail imparts amphiphilic characteristics to the molecule. The ether oxygens can coordinate with alkali metal cations (
Mechanistic Visualization
Mechanistic divergence in aliphatic sulfonylation based on base and solvent selection.
Quantitative Data: Solvent & Base Selection Matrix
To maximize the
| Solvent System | Base | Temp (°C) | Dominant Pathway | Primary Application & Yield Expectation |
| Anhydrous DCM | Pyridine (2.0 eq) | 0 to 25 | Direct | Optimal for Amines. Pyridine acts as a nucleophilic catalyst, forming a stable sulfonylpyridinium intermediate. Yields: 85-95%. |
| Anhydrous THF | Triethylamine (1.5 eq) | -78 to 0 | Sulfene / | Moderate. Et3N strongly promotes sulfene formation. Requires strict temperature control to prevent dimerization. Yields: 60-75%. |
| THF / Water (1:1) | 0 to 25 | Biphasic | Optimal for Alcohols/Phenols. Schotten-Baumann conditions. The ether tail acts as an internal phase-transfer agent. Yields: 80-90%. | |
| Acetonitrile (MeCN) | 25 to 60 | Direct | Optimal for N-heterocycles. Ideal for less reactive nucleophiles requiring inorganic bases. Yields: 70-85%. |
Self-Validating Experimental Protocols
Protocol A: N-Sulfonylation of Primary/Secondary Amines (Anhydrous Conditions)
Causality: Pyridine is chosen over Triethylamine in DCM to minimize sulfene formation. Pyridine forms a reactive but stable sulfonylpyridinium intermediate, directing the reaction safely through the
-
Preparation : Dissolve the amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.
-
Base Addition : Add anhydrous Pyridine (2.0 mmol, 2.0 eq).
-
Self-Validation Check: The solution should remain perfectly clear. Any immediate precipitation indicates pre-existing amine salts or moisture contamination.
-
-
Cooling : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Reagent Addition : Dissolve 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (2.0 mL). Add this solution dropwise over 15 minutes.
-
Self-Validation Check: A slight exotherm is normal. If the solution rapidly turns dark yellow or brown, it indicates sulfene dimerization due to localized heating; immediately slow the addition rate.
-
-
Reaction Monitoring : Stir at 0 °C for 1 hour, then allow warming to room temperature. Monitor via TLC (stain with
; the ether tail reduces the stain effectively). -
Workup : Quench with 1M
(aq) to remove excess pyridine. Extract with DCM.-
Crucial Step: Because the product contains a hydrophilic PEG-tail, back-extract the aqueous layer with Ethyl Acetate or saturate the aqueous layer with
(brine) to salt out the product, preventing yield loss to the aqueous phase.
-
Protocol B: O-Sulfonylation of Alcohols (Biphasic Schotten-Baumann Conditions)
Causality: Alcohols are less nucleophilic than amines. Using a biphasic system with an inorganic base prevents the degradation of the sulfonyl chloride by organic amines, while the ether tail of the reagent facilitates phase transfer, accelerating the reaction at the aqueous-organic interface.
-
Preparation : Dissolve the alcohol (1.0 mmol) in Tetrahydrofuran (THF, 4.0 mL).
-
Aqueous Base : Prepare a solution of
or (2.5 mmol) in deionized water (4.0 mL). Add this to the THF solution to create a biphasic mixture. -
Cooling : Cool the vigorously stirring biphasic mixture to 0 °C.
-
Reagent Addition : Add 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride (1.2 mmol, 1.2 eq) neat, dropwise.
-
Self-Validation Check: Vigorous stirring (>800 rpm) is mandatory. If stirring is insufficient, the dense sulfonyl chloride will pool at the bottom of the flask and rapidly hydrolyze into the corresponding sulfonic acid, drastically dropping the yield.
-
-
Reaction : Stir for 2-4 hours. The reaction is self-buffering; the aqueous base neutralizes the generated
as the reaction proceeds. -
Workup : Separate the layers. Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF), which has superior partitioning properties for PEGylated compounds compared to standard diethyl ether. Dry the combined organics over
and concentrate in vacuo.
References
-
PEGylated therapeutics in the clinic Source: Bioengineering & Translational Medicine / PubMed Central (PMC) URL:[Link]
-
Sulfene mechanism in the pyridine-catalysed reactions of alkanesulfonyl halides with phenols Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines Source: Green Chemistry (RSC Publishing) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
Current Status: Operational Ticket ID: #TSC-PEG-SC-001 Subject: Prevention of Hydrolytic Degradation & Storage Protocols Assigned Scientist: Senior Application Scientist, Bioconjugation Division
Executive Summary
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a specialized heterobifunctional crosslinker (often used in PROTAC® and bioconjugation research). Its utility relies on the electrophilic sulfonyl chloride (-SO₂Cl) motif.[1]
The Critical Failure Mode: This compound is thermodynamically unstable in the presence of moisture. Upon contact with water (atmospheric or solvent-based), it undergoes irreversible hydrolysis to the corresponding sulfonic acid and hydrochloric acid. This degradation is autocatalytic : the generated HCl increases the polarity of the medium and can protonate the ether backbone, potentially leading to secondary decomposition.
This guide provides an autonomous, field-proven protocol to maintain >95% purity during storage and handling.
Module 1: The Hydrolysis Mechanism (The "Why")
Understanding the failure mechanism is the first step to prevention. The degradation is not random; it follows a specific nucleophilic substitution pathway.
Mechanistic Pathway
Water acts as a nucleophile, attacking the sulfur atom. The chloride ion is a good leaving group, resulting in the formation of a sulfonic acid and HCl gas.
Figure 1: Hydrolytic degradation pathway. Note the generation of HCl, which can pressurize sealed vials and catalyze further breakdown.
Module 2: Storage Protocols (The "How")
To prevent the mechanism described above, you must eliminate the nucleophile (Water) and kinetic energy (Heat).
The "Golden Standard" Storage System
| Parameter | Standard Protocol | Technical Rationale |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of hydrolysis. Aliphatic sulfonyl chlorides are generally less stable than aryl analogues; deep freeze is mandatory [1]. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid/solid in the vial. Nitrogen ( |
| Container | Glass + Teflon Septum | Plastic leaches plasticizers and is permeable to moisture over time. Use amber glass to prevent potential photolytic cleavage (though less critical for this specific linker). |
| Desiccant | Secondary Containment | Store the primary vial inside a secondary jar containing Drierite™ or silica gel with a moisture indicator. |
Handling Workflow (Step-by-Step)
-
Warm Up: Remove the vial from the -20°C freezer and allow it to equilibrate to room temperature before opening .
-
Why? Opening a cold vial condenses atmospheric moisture directly into the reagent.
-
-
Inert Gas Purge: If the vial does not have a septum, gently flow dry Argon into the headspace for 15 seconds before recapping.
-
Parafilm is Insufficient: Do not rely on Parafilm alone. It is permeable to water vapor over weeks. Use electrical tape or a secondary sealed jar for long-term storage.
Module 3: Troubleshooting & Quality Control
How do you know if your reagent has already degraded?
Visual & Physical Indicators
-
Pressure Release: A "pop" sound when opening the vial indicates HCl gas buildup (significant degradation).
-
Physical State Change: If the liquid becomes viscous, cloudy, or forms a gum/solid at the bottom, sulfonic acid has formed (sulfonic acids are highly polar and often solid/viscous due to hydrogen bonding).
Analytical Validation (NMR)
Critical Warning: Do not use standard chloroform (
Protocol: Anhydrous NMR Check
-
Solvent: Use
stored over molecular sieves (3Å or 4Å) or ampulized anhydrous solvents. -
Preparation: Prepare the sample in a glovebox or under a cone of Nitrogen.
-
Key Signals:
-
-Protons (Next to
):-
Sulfonyl Chloride (
): Typically appears around 3.6 - 3.8 ppm (triplet). -
Sulfonic Acid (
): Shifts upfield to 3.0 - 3.2 ppm .
-
-
Integration: Compare the integral of the
-methylene protons to the ether backbone protons.
-
-Protons (Next to
Decision Tree: Is it usable?
Figure 2: Quality Control Decision Matrix.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I wash the degraded sample with water to remove the acid? A: No. While this is a common technique for aryl sulfonyl chlorides (e.g., Tosyl chloride), aliphatic/PEG-linked sulfonyl chlorides are often more water-soluble and hydrolytically unstable [3]. Washing with water will likely accelerate the hydrolysis of the remaining active compound.
Q2: My reaction failed. Was it the sulfonyl chloride? A: If you observed no product formation and the recovery of the amine/alcohol nucleophile, the sulfonyl chloride likely hydrolyzed to the unreactive sulfonic acid before or during the reaction. Ensure you are using anhydrous conditions (dry solvents, inert atmosphere) and a non-nucleophilic base (e.g., DIPEA or Triethylamine) to neutralize the HCl generated during the coupling [4].
Q3: Can I store a solution of this compound? A: It is not recommended . Even "anhydrous" solvents like DCM or THF can absorb atmospheric moisture over time. Store as a neat liquid/oil. If you must make a stock solution, use it within 24 hours.
Q4: Why did the bottle pop when I opened it? A: Hydrolysis generates HCl gas. If the bottle was stored at room temperature or had a poor seal, moisture entered, reacted, and pressurized the vessel. This material is likely heavily degraded.
References
-
BenchChem Technical Support. Preventing decomposition of sulfonyl chloride during reaction. (2025).[2][3][4] Retrieved from
- Sigma-Aldrich.Handling and Storage of Air-Sensitive Reagents. Technical Bulletin AL-134.
-
Gnedin, B. G., et al. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides.[5] Journal of Organic Chemistry USSR, 24(4), 1988.[5] [5]
- Hermanson, G. T.Bioconjugate Techniques. 3rd Edition, Academic Press, 2013.
Sources
- 1. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Troubleshooting Low Yields in Sulfonylation with Aliphatic Sulfonyl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low yields in sulfonylation reactions, with a specific focus on the use of aliphatic sulfonyl chlorides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid, actionable advice.
Q1: My sulfonylation reaction is not working or giving very low yields. What are the first things I should check?
A1: When a sulfonylation reaction fails, it's crucial to systematically verify the "big three": reagent quality, base selection, and reaction conditions.
-
Reagent Quality: Aliphatic sulfonyl chlorides are highly sensitive to moisture and can degrade upon storage.[1][2] Hydrolysis to the corresponding sulfonic acid is the most common decomposition pathway.[3] Always use a fresh bottle or a recently opened one that has been stored meticulously under an inert atmosphere (N₂ or Ar) in a desiccator.[4]
-
Base Selection: The base is not just an acid scavenger; its properties (strength, nucleophilicity, and steric bulk) are critical. A common mistake is using a base that is too weak, too hindered, or one that promotes side reactions. For example, pyridine can sometimes lead to chlorinated byproducts.[1]
-
Anhydrous Conditions: Water is the enemy of sulfonyl chlorides. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere to prevent hydrolysis of your starting material.[2][5]
Q2: I see multiple spots on my TLC plate. What are the most common side reactions?
A2: The appearance of multiple products often points to one of several common side reactions:
-
Hydrolysis: Your most non-polar spot is likely your starting material, and a very polar, baseline spot could be the sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride.[6]
-
Elimination: If you are using a secondary alcohol, base-mediated elimination to form an alkene can compete with the desired substitution. This is favored by strong, sterically hindered bases and higher temperatures. Using a less-hindered base and maintaining low temperatures can mitigate this.[4]
-
Di-sulfonylation: With primary amine nucleophiles, it's possible for the reaction to occur twice, forming a di-sulfonylated imide. This can be suppressed by slow, controlled addition of the sulfonyl chloride (1.0-1.1 equivalents) at low temperatures.[4]
-
Sulfene Formation: Aliphatic sulfonyl chlorides with α-hydrogens can form highly reactive "sulfene" intermediates (RCH=SO₂) in the presence of an amine base.[7] These intermediates can polymerize or react in undesired ways, leading to complex product mixtures.
Q3: My reaction seems very slow or stalls completely. What can I do?
A3: Sluggish reactions are often caused by steric hindrance or insufficient activation.
-
Steric Hindrance: If either your nucleophile (e.g., a bulky secondary alcohol) or your aliphatic sulfonyl chloride has significant steric bulk near the reactive center, the reaction rate will decrease.[5][8]
-
Catalysis with DMAP: For sterically hindered or weakly nucleophilic substrates like alcohols, adding a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[9][10] DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium salt intermediate.[5][9]
Q4: How do I choose the right base for my reaction?
A4: The ideal base should be strong enough to neutralize the generated HCl but not so reactive that it causes side reactions.
-
For general purposes: Triethylamine (Et₃N) is a cost-effective and common choice. It is a non-nucleophilic, sterically hindered base that primarily acts as an acid scavenger.[4]
-
For sensitive or hindered substrates: A combination of Et₃N (as the stoichiometric base) and catalytic DMAP is highly effective, especially for alcohols.[4][11]
-
To avoid chlorinated byproducts: If you suspect issues with pyridine, switching to a non-nucleophilic system like Et₃N/DMAP is a standard solution.[1]
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific experimental problems with recommended protocols and logical workflows.
Issue 1: Inconsistent Results and Suspected Reagent Degradation
You suspect your aliphatic sulfonyl chloride has degraded over time, leading to inconsistent yields. Discoloration (often brown or black) and gas evolution (SO₂) are visual cues of decomposition.[2]
Diagnostic Protocol: Small-Scale Test Reaction
Objective: To quickly assess the viability of a sulfonyl chloride batch before committing to a large-scale reaction.
-
Setup: In a dry vial under a nitrogen atmosphere, dissolve a simple, unhindered primary amine (e.g., benzylamine, 1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add Base: Add triethylamine (1.2 equiv.).
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Sulfonyl Chloride: Add the suspect aliphatic sulfonyl chloride (1.1 equiv.) dropwise.
-
Monitor: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC or LC-MS for the consumption of the starting amine (typically 1-4 hours).
-
Analysis: If the reaction proceeds cleanly to completion, your sulfonyl chloride is likely viable. If it fails or shows significant starting material after several hours, the reagent has likely hydrolyzed and should be discarded or purified.[9]
Issue 2: Low Yield When Using Secondary Alcohols - Competing Elimination
When attempting to sulfonylate a secondary alcohol, you isolate a significant amount of an alkene byproduct, confirmed by ¹H NMR and loss of the hydroxyl peak in the IR spectrum.
Causality and Strategy
The base required to deprotonate the alcohol or scavenge HCl can also act as a Brønsted base, abstracting a proton from the carbon adjacent to the alcohol, leading to E2 elimination. This is particularly problematic with bulky bases (e.g., DIPEA) and at elevated temperatures.
Optimization Strategy:
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to disfavor the elimination pathway, which typically has a higher activation energy than substitution.[4]
-
Change the Base: Switch from a bulky amine base to a less-hindered one. Pyridine, while sometimes problematic, is less sterically demanding and can be effective at low temperatures.
-
Amine-Free Conditions: For highly base-sensitive substrates, an amine-free protocol using 4-methylpyridine N-oxide as a catalyst and acid scavenger can be effective.[1]
Workflow Diagram: Troubleshooting Secondary Alcohol Sulfonylation
Caption: Troubleshooting flowchart for low yields in secondary alcohol sulfonylation.
Issue 3: Reaction with Tertiary Amines Fails or Gives Complex Mixture
You are attempting to use a tertiary amine (e.g., triethylamine) as a nucleophile, but the reaction is not proceeding as expected.
Causality and Strategy
Tertiary amines cannot form stable sulfonamides as they lack an N-H proton to be lost after the initial reaction. Instead of sulfonamide formation, several other pathways can occur:
-
No Reaction: The tertiary amine may simply act as a base, as intended when used catalytically.
-
Hydrolysis: The tertiary amine can promote the hydrolysis of the sulfonyl chloride, affording a water-soluble sulfonate salt, especially if water is present.[12][13]
-
Complex Formation/Decomposition: Some tertiary amines can form adducts with sulfonyl chlorides.[14] Aliphatic sulfonyl chlorides with α-hydrogens can be deprotonated by the tertiary amine base to generate unstable sulfene intermediates, which can lead to a complex mixture of products.
If your goal is to synthesize a quaternary ammonium sulfonate salt, the reaction conditions must be scrupulously anhydrous, and you must recognize that you are forming a salt, not a covalent sulfonamide. If the goal was N-dealkylation, this typically requires more specialized reagents and conditions.
Section 3: Key Parameter Optimization Tables
For quick reference, the following tables summarize critical reaction parameters.
Table 1: Comparison of Common Bases in Sulfonylation
| Base | pKa (Conjugate Acid) | Key Characteristics & Use Cases | Potential Issues |
| Triethylamine (Et₃N) | ~10.7 | Standard, non-nucleophilic acid scavenger. Good for general-purpose sulfonylation of amines and robust alcohols.[4] | Can be too bulky for some sterically hindered reactions. May promote sulfene formation.[7] |
| Pyridine | ~5.2 | Acts as a base, nucleophilic catalyst, and solvent. Useful for less reactive systems. | Can generate chlorinated byproducts via reaction of the pyridinium hydrochloride salt.[1] |
| DIPEA (Hünig's Base) | ~11.0 | Very hindered, non-nucleophilic base. Useful for preventing side reactions at the base itself. | Its significant bulk can exacerbate steric hindrance issues with the substrate and may strongly favor elimination.[5] |
| DMAP | ~9.7 | Highly nucleophilic catalyst. Used in small amounts (0.05-0.1 equiv) with a stoichiometric base like Et₃N to accelerate slow reactions.[9][11] | Should not be used as a stoichiometric base. Can be difficult to remove during workup. |
| Proton Sponge | ~12.1 | Very strong, non-nucleophilic base. Used in cases where very strong yet non-interfering basicity is required. | Expensive and can be difficult to remove. |
Table 2: Solvent Selection Guide
| Solvent | Type | Use Cases & Considerations |
| Dichloromethane (DCM) | Aprotic, Non-polar | Excellent general-purpose solvent. Good solubility for most reagents and easy to remove. Must be anhydrous. |
| Acetonitrile (ACN) | Aprotic, Polar | Good for dissolving more polar substrates and salts that may form during the reaction.[11] Must be anhydrous. |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | Good alternative to DCM. Can be more effective at solvating intermediates. Must be anhydrous and free of peroxides. |
| Pyridine | Protic, Basic | Can be used as both solvent and base. Best for reactions that require heating and catalysis. |
| Toluene | Aprotic, Non-polar | Useful for reactions at higher temperatures, but generally less common for sulfonylation. |
Section 4: References
-
Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(5), 589-595.
-
Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816.
-
Rogness, D. K., & Moodie, R. B. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 2, 234-238.
-
Pereshivko, O. P., et al. (2020). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 56(11), 1435-1440.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749.
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
-
King, J. F. (1973). Mechanistic variation in alkanesulfonyl chloride hydrolysis and related reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 59(1-4), 127-130.
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452.
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved from [Link]
-
Ciuffarin, E., & Senatore, L. (1974). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (13), 1680-1683.
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the sulfonylation of diarylmethanol 3a with PhSO2Na. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. Retrieved from [Link]
-
King, J. F., & Lee, T. M. (1981). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (3), 447-451.
-
Jiang, Z., et al. (2020). Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization. Nature Communications, 11(1), 1-9.
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]
-
Smith, M. K., & Katritzky, A. R. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3465–3473.
-
De Groote, M. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. U.S. Patent No. 2,556,879. Washington, DC: U.S. Patent and Trademark Office.
-
Rubleva, L. I., & Vizgert, R. V. (1998). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. General mathematical model for catalytic sulfonylation of phenol. Russian Journal of Organic Chemistry, 34(8), 1167-1171.
-
Hu, Y., & Li, Z. (2005). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry, 3(16), 2970-2972.
-
Paul, R. C., et al. (1973). Interaction of Sulphuryl Chloride with Tertiary Amines. Indian Journal of Chemistry, 11, 277-278.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
He, X., et al. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers, 11(14), 4740-4747.
-
Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Block, E., & Aslam, M. (1982). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Tetrahedron Letters, 23(40), 4203-4206.
-
Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Molecules, 27(9), 2949.
-
Wu, J. (2021). Sulfonylation from sodium dithionite or thiourea dioxide. Tetrahedron Letters, 70, 152994.
-
Pitre, S. P., & Scaiano, J. C. (2016). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition, 55(44), 13819-13823.
-
Gupta, T., et al. (2025). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21.
-
Sharpless, K. B., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 85(3), 1779-1793.
-
Yoshida, Y., et al. (2001). Method for sulfonylation of alcohol. Japanese Patent No. 3445515B2.
-
Perlikowska, W., & Dembinski, R. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 183–189.
-
Sharpless, K. B., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfenyl chloride. Retrieved from [Link]
-
Wu, J., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 22(12), 7247–7255.
-
Barham, J. P., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(32), 13248-13253.
-
Leah4sci. (2023, July 5). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols [Video]. YouTube. [Link]
-
Leah4sci. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Reaction Principle of Alcohol Ether Sulfonates by Sulfonated Alkylation Method – A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
removing excess 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride from reaction mixtures
Executive Summary
You are likely encountering difficulties removing excess 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride (henceforth referred to as EE-PSC ) from your reaction mixture. Unlike simple aromatic sulfonyl chlorides (e.g., Tosyl chloride), EE-PSC possesses a hydrophilic ethoxy-ether tail that complicates standard aqueous workups by increasing the water solubility of the unreacted reagent and its byproducts.
This guide details three validated protocols for the removal of EE-PSC, prioritized by product purity requirements and scale.
Part 1: Decision Matrix & Workflow
Before selecting a protocol, analyze your crude mixture against the following criteria.
Figure 1: Decision tree for selecting the appropriate purification strategy based on product solubility and reaction scale.
Part 2: Purification Protocols
Method A: Solid-Phase Scavenging (The "Gold Standard")
Best for: High-value intermediates, medicinal chemistry libraries (<5g), and acid-sensitive products.
The Logic: EE-PSC is an electrophile.[1] By adding a polymer-supported nucleophile (amine resin), the excess EE-PSC covalently binds to the solid bead. Filtration removes the resin-bound impurity, leaving the product in the filtrate. This avoids aqueous washes that might degrade sensitive products.
Recommended Scavenger:
-
Primary Choice: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).
-
Alternative: Aminomethyl polystyrene (PS-AM) or Morpholine resin.
Protocol:
-
Calculate Loading: Determine the theoretical excess of EE-PSC (e.g., if 0.2 mmol excess was used). Use 3–4 equivalents of scavenger resin relative to the excess reagent.
-
Example: If excess EE-PSC is 0.1 mmol and Resin Loading is 3.0 mmol/g:
-
-
Dilution: Dilute the reaction mixture with DCM, THF, or DMF (solvents must swell the resin).
-
Incubation: Add the resin and shake/stir gently at room temperature for 1–2 hours .
-
Tip: Do not use magnetic stir bars with resins as they grind the beads; use an orbital shaker.
-
-
Validation: Spot a TLC plate. The spot corresponding to EE-PSC (
in Hex/EtOAc) should disappear. -
Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.
-
Wash: Rinse the resin cake with the reaction solvent (2x volume) to recover any trapped product.
-
Concentration: Evaporate the filtrate to obtain the purified product.
Method B: Hydrolysis & Basic Extraction (The "Workhorse")
Best for: Large scale (>10g), lipophilic products, and cost-sensitive processes.
The Logic:
Sulfonyl chlorides hydrolyze to sulfonic acids (
Critical Warning (The Sulfene Pathway):
Aliphatic sulfonyl chlorides like EE-PSC have
Protocol:
-
Quench: Cool the reaction mixture to 0°C. Add saturated aqueous Sodium Bicarbonate (
) slowly.-
Why Bicarbonate? It provides a pH ~8-9, sufficient to hydrolyze the chloride without triggering rapid sulfene polymerization [1].
-
-
Agitation: Stir vigorously for 30–60 minutes. The biphasic mixture allows interfacial hydrolysis.
-
Extraction:
-
The "Polishing" Wash: Wash the organic layer with 1M NaOH (if product is base-stable) or fresh sat.
. -
Dry & Concentrate: Dry over
, filter, and concentrate.
Data Comparison: Solvent Suitability for Extraction
| Solvent | Suitability | Notes |
| DCM | High | Excellent solubility for most organics; good separation from water. |
| EtOAc | Medium | Good, but EE-PSC hydrolysis products (sulfonic acids) have slight solubility in wet EtOAc. |
| Ether | Low | The ethoxy chain of EE-PSC increases its solubility in ether, making separation difficult. |
Part 3: Troubleshooting & FAQs
Q1: My product turned into a black tar during quenching. What happened?
Diagnosis: Sulfene Polymerization.
Explanation: You likely used a strong base (like
Q2: I see a new spot on TLC just below my product after workup.
Diagnosis: Sulfonate Ester Formation.
Explanation: If you used an alcohol solvent (MeOH, EtOH) for the reaction or workup, the excess EE-PSC reacted with the solvent to form a sulfonate ester (
Q3: Can I use silica gel chromatography to purify the reaction directly?
Diagnosis: Yes, but with caveats. Explanation: Sulfonyl chlorides are generally unstable on silica gel (which is acidic and contains water), leading to streaking and hydrolysis on the column [3]. Solution: If you must use chromatography:
-
Perform a "Flash Filtration" (very short column, <5 min runtime).
-
Pre-treat the silica with 1%
to neutralize acidity (only if your product is base-stable). -
Use non-polar eluents (Hexane/EtOAc) to move the product quickly.
Part 4: Mechanism Visualization
The following diagram illustrates the chemical fate of EE-PSC during the recommended Scavenging (Method A) versus the risk of Sulfene formation (Troubleshooting).
Figure 2: Chemical pathways for removal. Method A and B lead to clean separation; the Sulfene pathway (Red) leads to degradation.
References
-
Biotage. (2024). Strategies for Work-up and Purification: Removal of Sulfonyl Chlorides.[1][3] Biotage Applications Guide. [Link]
-
King, J. F. (1975). Return of the Sulfenes.[3] Accounts of Chemical Research, 8(1), 10–17. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Chapter 4: Purification of Organic Chemicals). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. ROMP-generated oligomeric sulfonyl chlorides as versatile soluble scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. suprasciences.com [suprasciences.com]
optimizing pH conditions for sulfonyl chloride conjugation reactions
Topic: Optimizing pH Conditions for Sulfonyl Chloride Conjugation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinetic Race
Welcome to the Technical Support Center. If you are working with sulfonyl chlorides (e.g., Texas Red™ sulfonyl chloride, Dansyl chloride, or sulforhodamine derivatives), you are managing a volatile kinetic race.
Unlike the more forgiving NHS-esters, sulfonyl chlorides are highly susceptible to hydrolysis and require more aggressive pH conditions to react efficiently with amines. Your success depends on balancing two competing reactions:
-
The Goal: Nucleophilic attack by the protein’s primary amine (
) to form a stable sulfonamide bond. -
The Enemy: Hydrolysis by water (
) to form a non-reactive sulfonic acid.
This guide provides the specific parameters to win this race.
Module 1: The Fundamentals (Theory & Setup)
Q: What is the absolute optimal pH range for this reaction?
A: The "Sweet Spot" is pH 9.0 – 9.5 .
The Mechanism:
Sulfonyl chlorides react with deprotonated (uncharged) primary amines. The
-
At pH 7.0: Lysine is >99.9% protonated (
) and non-nucleophilic. Reaction rates are near zero. -
At pH 9.0–9.5: A sufficient fraction of Lysine exists in the free amine form (
) to drive the reaction. -
At pH >10.0: Hydrolysis of the sulfonyl chloride becomes so rapid that the reagent is destroyed before it can label the protein.
Q: Which buffers are compatible?
A: You must use non-nucleophilic buffers that can maintain pH > 8.5.
| Buffer System | Suitability | Notes |
| Sodium Carbonate / Bicarbonate | Ideal | Best buffering capacity at pH 9.0–9.5. |
| Sodium Borate | Excellent | Good alternative for pH 8.5–9.5. |
| Phosphate (PBS) | Poor | Poor buffering capacity above pH 8.0; often leads to pH drop and reaction failure. |
| Tris (Tris-hydroxymethyl-aminomethane) | FORBIDDEN | Contains a primary amine.[1][2][3] Will react with the reagent and quench the label. |
| Glycine | FORBIDDEN | Contains a primary amine.[1][2][3] Will quench the reaction. |
Visualization: The Kinetic Competition
The following diagram illustrates the mechanistic competition that dictates your yield.
Caption: Figure 1: The Kinetic Tug-of-War. Success requires maximizing the "Conjugation" pathway by maintaining pH 9.0–9.5, while minimizing "Hydrolysis" by keeping the reagent dry until the final moment.
Module 2: Standard Operating Protocol (SOP)
Reagents:
-
Protein of interest (1–10 mg/mL).[1]
-
Buffer: 0.1 M Sodium Carbonate, pH 9.0.
-
Reagent: Sulfonyl Chloride dye/hapten (dissolved in anhydrous DMF).
Step-by-Step Workflow:
-
Buffer Exchange: Dialyze or desalt your protein into 0.1 M Sodium Carbonate, pH 9.0 .
-
Critical: Ensure no residual Tris or Glycine remains from previous steps.
-
-
Reagent Preparation: Dissolve the sulfonyl chloride in anhydrous DMF or DMSO immediately before use.[1]
-
Concentration: Prepare a 10 mg/mL stock.
-
Warning: Do not store this stock. Moisture in the solvent will hydrolyze the chloride within minutes [1].
-
-
Reaction Assembly:
-
Place protein solution on ice (4°C).
-
Slowly add the reagent while vortexing gently.
-
Ratio: Use a 10–20 molar excess of reagent over protein.
-
Solvent Limit: Keep the final volume of DMF/DMSO below 10% to prevent protein precipitation.
-
-
Incubation: Incubate for 1 hour at 4°C or 30 minutes at Room Temperature .
-
Note: 4°C is preferred to preserve protein stability, though the reaction is slower.
-
-
Quenching (Optional but Recommended): Add 0.1 volume of 1.5 M Hydroxylamine or freshly prepared Ammonium Chloride to stop the reaction.
-
Purification: Separate the conjugate from the hydrolyzed sulfonic acid byproduct using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.
Module 3: Troubleshooting & FAQs
Q: I have low labeling efficiency (low DOL). What went wrong?
A: This is usually due to one of three factors:
-
pH too low: If the pH was < 8.5, the lysines were protonated.
-
Old Reagent: The sulfonyl chloride hydrolyzed in the bottle. Check if the powder looks "clumpy" or sticky (signs of moisture damage).
-
Interfering Agents: Did you have BSA, Gelatin, or Tris in the buffer?
Q: My protein precipitated upon adding the reagent.
A: Sulfonyl chlorides are hydrophobic.
-
Fix 1: Add the reagent more slowly while vortexing.
-
Fix 2: Lower the molar excess (try 5x instead of 20x).
-
Fix 3: Ensure the organic solvent (DMF) concentration is < 5%.
Q: Can I use this chemistry on acidic proteins (low pI)?
A: Yes, but be careful. Acidic proteins have fewer lysines. You may need to increase the molar excess of the reagent to find the few available amines.
Visualization: Troubleshooting Decision Tree
Use this logic flow to diagnose failure modes.
Caption: Figure 2: Troubleshooting Logic Flow. Follow the path to diagnose precipitation or low conjugation efficiency.
Module 4: Advanced Optimization
Scenario: Protein is unstable at pH 9.0.
If your protein denatures or aggregates at the high pH required for sulfonyl chlorides, you have two options:
-
The "Texas Red-X" Alternative: Switch to a Succinimidyl Ester (NHS-ester) derivative (e.g., Texas Red-X). NHS esters are more reactive and can conjugate efficiently at pH 8.0 – 8.3 , which is often safer for sensitive proteins [2].
-
The "Low pH" Attempt: You can attempt the reaction at pH 8.0 using a Borate buffer .
-
Compensation: You must increase the reaction time (2–4 hours) and the molar excess (up to 50x) to compensate for the lower nucleophilicity of the amines.
-
Risk: This increases the difficulty of removing excess dye during purification.
-
References
-
Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 1: Functional Targets (Amines). Available at: [Link]
-
Banks, P. & Paquette, D. (1995). Comparison of Three Common Amine-Reactive Fluorescent Probes. Bioconjugate Chemistry.[1][2][4][5] Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
stability of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride in aqueous buffers
Welcome to the technical support guide for 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and handling of this reagent in aqueous buffer systems. We will move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride in aqueous buffers?
The principal concern is its susceptibility to hydrolysis. Like most alkanesulfonyl chlorides, the sulfur atom is highly electrophilic, making it a target for nucleophilic attack by water.[1][2][3] This reaction is generally irreversible and converts the reactive sulfonyl chloride into the corresponding, and typically unreactive, sulfonic acid, releasing hydrochloric acid (HCl) as a byproduct.[1]
Q2: How does pH affect the stability of this sulfonyl chloride?
The rate of hydrolysis for alkanesulfonyl chlorides is significantly dependent on pH. The reaction mechanism can shift depending on the concentration of hydroxide ions (OH⁻).
-
Neutral to Acidic pH (pH < ~6.5): At lower pH, the primary nucleophile is the water molecule. This reaction proceeds via a direct nucleophilic attack on the sulfonyl chloride.[4]
-
Basic pH (pH > ~7): As the pH increases, the concentration of the much stronger nucleophile, hydroxide ion, increases. This leads to a dramatic acceleration in the hydrolysis rate.[4][5] For some simple alkanesulfonyl chlorides, the mechanism can even shift at higher pH to an elimination-addition pathway involving a highly reactive "sulfene" intermediate.[4]
For practical purposes, you should assume that the half-life of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride decreases significantly as the pH rises above neutral.
Q3: I am performing a bioconjugation to a primary amine at pH 9. How can I minimize hydrolysis?
This is a classic challenge: the conditions that favor the desired reaction with an amine (deprotonated, nucleophilic state) also favor the competing hydrolysis reaction.[6] While hydrolysis cannot be eliminated, it can be managed:
-
Work Quickly and at Low Temperatures: Prepare your stock solution of the sulfonyl chloride in a dry, water-miscible organic solvent (e.g., anhydrous Acetonitrile or DMF) immediately before use. Add it to the chilled (0-4 °C) aqueous protein or biomolecule solution with rapid stirring.
-
Stoichiometry: Use a modest excess of the sulfonyl chloride to compensate for the portion that will inevitably hydrolyze. The exact excess will need to be determined empirically for your specific system.
-
Concentration: Higher concentrations of both your target molecule and the reagent can favor the bimolecular reaction over hydrolysis.
Q4: Are there any buffer components I should avoid?
Absolutely. Avoid buffers containing nucleophilic species other than your intended target. Common culprits include:
-
Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine that will react readily.
-
Good's Buffers with Amines: Buffers like HEPES, while generally robust, can have their amine components react under certain conditions.
-
Buffers with Carboxylates (e.g., Acetate, Citrate): While weaker nucleophiles, they can still react, especially at higher concentrations and temperatures.[4]
Phosphate, carbonate/bicarbonate, or borate buffers are generally preferred for reactions with amines at alkaline pH.[6] Always run a control experiment with the buffer alone to quantify any potential background reaction.
Troubleshooting Common Issues
Issue 1: Low or No Yield of My Desired Product
This is the most common problem and usually points to premature degradation of the sulfonyl chloride.
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Inconsistent results between experiments.
Inconsistency often stems from variations in the active concentration of the sulfonyl chloride.
-
Moisture is the Enemy: Ensure all solvents used for stock solutions are anhydrous. Even small amounts of water can initiate hydrolysis. Use solvents from a freshly opened bottle or from a solvent purification system.
-
Standardize Your Timing: The time between dissolving the reagent and adding it to the reaction buffer should be kept consistent. A delay of even a few minutes can lead to significant degradation.
-
pH Meter Calibration: Ensure your pH meter is accurately calibrated before preparing buffers. A small upward shift in pH can cause a large increase in the hydrolysis rate.
Experimental Protocols
Protocol 1: Determining the Pseudo-First-Order Rate Constant (k_obs) of Hydrolysis
This protocol allows you to quantify the stability of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride in your specific buffer. The hydrolysis reaction produces HCl, which can be monitored by a pH drop or, more accurately, by titrating the generated acid.[7]
Materials:
-
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
-
Anhydrous acetonitrile (ACN)
-
Your aqueous buffer of interest (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
Standardized 0.01 M NaOH solution
-
pH indicator (e.g., phenolphthalein) or a pH meter
-
Thermostated reaction vessel or water bath
Procedure:
-
Equilibrate your aqueous buffer to the desired temperature (e.g., 25 °C) in the reaction vessel.
-
Prepare a concentrated stock solution of the sulfonyl chloride (e.g., 1 M) in anhydrous ACN.
-
Initiate the reaction by adding a small, precise volume of the sulfonyl chloride stock solution to the stirring buffer to achieve the desired final concentration (e.g., 10 mM). Start a stopwatch immediately.
-
At regular time intervals (e.g., every 2, 5, 10, 20, 30, 60 minutes), withdraw a fixed volume aliquot of the reaction mixture.
-
Immediately quench the aliquot in a flask containing a known volume of ice-cold, inert organic solvent (e.g., diethyl ether) to halt the reaction.
-
Add a few drops of pH indicator to the quenched aliquot and titrate the generated HCl with the standardized NaOH solution until the endpoint is reached.
-
Calculate the concentration of hydrolyzed sulfonyl chloride at each time point.
-
Plot ln([SC]₀ / ([SC]₀ - [P]t)) versus time, where [SC]₀ is the initial concentration of the sulfonyl chloride and [P]t is the concentration of the product (sulfonic acid) at time t. The slope of this line will be your observed rate constant, k_obs.
Workflow: Measuring Hydrolysis Rate
Caption: Experimental workflow for determining the hydrolysis rate constant.
Data Summary: Expected Stability Trends
| Parameter | Condition | Expected Stability | Rationale |
| pH | pH 4-6 | Highest | Hydrolysis is dominated by the slower reaction with neutral water. |
| pH 7-8 | Moderate | The concentration of hydroxide ions begins to increase, accelerating hydrolysis. | |
| pH > 8 | Low to Very Low | Hydrolysis rate increases significantly with the concentration of the highly nucleophilic hydroxide ion.[5] | |
| Temperature | 0-4 °C | Higher | Lower kinetic energy reduces the rate of all reactions, including hydrolysis. |
| 25 °C | Moderate | Standard reference temperature; provides a balance between reaction rate and stability. | |
| > 30 °C | Low | Hydrolysis is significantly accelerated at higher temperatures. | |
| Buffer | Phosphate, Borate | High | These are non-nucleophilic buffers that do not directly participate in the reaction. |
| Tris, Acetate | Low | These buffers contain nucleophilic groups (amines, carboxylates) that will compete with the target nucleophile. |
Mechanistic Insight
The primary degradation pathway is hydrolysis, which proceeds via a nucleophilic substitution at the sulfur center. The presence of the ethoxyethoxy group is not expected to dramatically alter the fundamental reactivity of the sulfonyl chloride moiety compared to a simple propyl-sulfonyl chloride, as its electronic effect is minimal.
Hydrolysis Mechanism
Caption: Simplified hydrolysis pathways for sulfonyl chlorides.
References
-
Mancuso, L., & D’Accolti, L. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters, 13(4), 668-671. [Link]
-
Mancuso, L., & D’Accolti, L. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. PubMed, 13(4), 668-71. [Link]
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society. [Link]
-
Rogne, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
Kolotova, A. A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Kolotova, A. A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
-
Mancuso, L., & D’Accolti, L. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate. [Link]
-
Moody, T. S., & Thompson, A. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Hartmann, M., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. [Link]
-
Odachowski, M., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
Kolotova, A. A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Synthetic approaches to sulfonyl chlorides. [Link]
-
Aapptec. (n.d.). Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS. [Link]
-
PubChem. (n.d.). 1-Propanesulfonyl chloride. [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions with Ether-Linked Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using ether-linked sulfonyl chlorides in your synthetic endeavors. Our goal is to empower you with the knowledge to anticipate and mitigate common side reactions, ensuring the integrity and efficiency of your experiments.
Introduction
Ether-linked sulfonyl chlorides are valuable reagents in organic synthesis, particularly for the preparation of sulfonamides, which are a cornerstone in many pharmaceutical compounds.[1] The inherent reactivity of the sulfonyl chloride group, driven by the electrophilic nature of the sulfur atom, allows for facile reaction with nucleophiles.[2] However, the presence of an ether linkage within the same molecule introduces specific challenges. The ether oxygen can be susceptible to cleavage under certain reaction conditions, leading to undesired byproducts and reduced yields. This guide will dissect the common side reactions and provide actionable strategies to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using ether-linked sulfonyl chlorides?
The most significant side reaction is the cleavage of the ether C-O bond.[3][4] This typically occurs under acidic conditions, where the ether oxygen is protonated, forming a good leaving group.[5][6] The resulting carbocation or the carbon atom becomes susceptible to nucleophilic attack. In the context of a sulfonylation reaction, the HCl generated as a byproduct can be sufficient to promote this cleavage, especially if the ether is part of a strained ring or can form a stable carbocation.[7][8]
Q2: Besides ether cleavage, what other side reactions should I be aware of?
Other potential side reactions include:
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the desired nucleophile.[9][10]
-
Reaction with the solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the intended nucleophile and react with the sulfonyl chloride to form a sulfonate ester.[9]
-
Di-sulfonylation: When reacting with primary amines, there is a possibility of both N-H bonds reacting to form a di-sulfonylated product, especially if an excess of the sulfonyl chloride is used.[9]
Q3: How does the structure of the ether influence its susceptibility to cleavage?
The stability of the potential carbocation formed upon cleavage is a key factor.
-
Tertiary ethers are more prone to cleavage via an SN1-type mechanism due to the stability of the resulting tertiary carbocation.[4][6]
-
Benzylic and allylic ethers are also more susceptible to cleavage for similar reasons.
-
Primary and secondary ethers are generally more stable but can undergo cleavage via an SN2 mechanism, where a nucleophile attacks the less sterically hindered carbon.[3][8]
-
Aryl ethers are typically very stable to cleavage due to the strength of the sp2 C-O bond.[8]
Troubleshooting Guide: Minimizing Ether Cleavage
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to prevent ether cleavage.
| Problem Addressed | Potential Cause | Recommended Solution(s) |
| Significant formation of ether-cleaved byproducts. | Acidic reaction conditions. The HCl generated during the reaction is not effectively neutralized. | 1. Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to efficiently scavenge the HCl.[10] For more sensitive substrates, consider using a proton sponge. 2. Stoichiometry of Base: Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete neutralization of the generated acid. |
| Elevated reaction temperatures. Higher temperatures can provide the activation energy needed for ether cleavage. | 1. Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.[9] 2. Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially acidic conditions. | |
| Lewis acid catalysis. Some reagents or impurities might act as Lewis acids, activating the ether oxygen for cleavage. | 1. Reagent Purity: Ensure the purity of all reagents and solvents. Use freshly distilled solvents when necessary. 2. Avoid Lewis Acidic Additives: Be cautious with additives that could have Lewis acidic properties. | |
| Low yield of the desired sulfonamide with recovery of starting amine. | Hydrolysis of the sulfonyl chloride. Presence of water in the reaction mixture. | 1. Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][11] 2. Reagent Quality: Use a fresh or properly stored sulfonyl chloride. Old reagents may have hydrolyzed over time.[10] |
| Formation of an unexpected ester byproduct. | Reaction with an alcohol solvent or impurity. | 1. Solvent Choice: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[12] 2. Purity of Reagents: Ensure your amine and other reagents are free from alcohol impurities. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis with an Ether-Linked Sulfonyl Chloride
This protocol is a starting point and may require optimization based on the specific substrate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the ether-linked sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Handling Highly Acid-Sensitive Ethers
For substrates particularly prone to ether cleavage, the following modifications are recommended:
-
Choice of Base: Replace triethylamine with a bulkier, less nucleophilic base such as diisopropylethylamine (DIPEA) or a proton sponge.
-
Reverse Addition: Add the amine and base solution dropwise to the solution of the sulfonyl chloride at 0 °C. This maintains a low concentration of the amine and can sometimes suppress side reactions.
-
Use of a Scavenger Resin: In some cases, a solid-supported base (scavenger resin) can be used to simplify the work-up and ensure complete removal of the acid.
Mechanistic Insights & Visualizations
Understanding the reaction pathways is crucial for effective troubleshooting.
Desired Reaction Pathway: Sulfonamide Formation
Caption: Desired nucleophilic attack of the amine on the sulfonyl chloride.
Side Reaction Pathway: Acid-Catalyzed Ether Cleavage
Caption: Undesired acid-catalyzed cleavage of the ether linkage.
Protecting Group Strategies
In cases where the ether linkage is exceptionally labile, a protecting group strategy for a precursor alcohol may be a viable alternative.
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Silyl Ethers (e.g., TBDMS, TIPS) [13] | Silyl chloride, imidazole, DMF | Fluoride source (e.g., TBAF), or acid | Stable to basic and many nucleophilic conditions. |
| Benzyl Ether (Bn) [13] | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
| Tetrahydropyranyl (THP) Ether [13] | Dihydropyran, catalytic acid | Aqueous acid | Stable to basic and nucleophilic conditions. |
The choice of protecting group should be guided by the overall synthetic route and the compatibility with other functional groups in the molecule.[14]
References
-
ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark. - ResearchGate. Available at: [Link]
-
Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction - ACS Publications. Available at: [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines - PMC. Available at: [Link]
-
Alcohol Protecting Groups. Available at: [Link]
-
Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical. Available at: [Link]
-
Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Sulfonyl Protective Groups | Chem-Station Int. Ed. Available at: [Link]
-
. Available at: [Link]
-
Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds - Pearson. Available at: [Link]
-
Optimization of the reaction conditions of the sulfonylation of diarylmethanol 3a with PhSO2Na - ResearchGate. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism - Organic Chemistry. Available at: [Link]
-
Solvent optimization of the sulfonylation reactiona - ResearchGate. Available at: [Link]
-
Synthesis and Cleavage of Ethers - Longdom. Available at: [Link]
-
Cleavage of Ethers - Organic Chemistry - Jack Westin. Available at: [Link]
-
How to minimize side products of this reaction : r/OrganicChemistry - Reddit. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Publications. Available at: [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at: [Link]
-
Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. Available at: [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]
-
Reactions of Ethers-Ether Cleavage - Chemistry Steps. Available at: [Link]
-
Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Available at: [Link]
-
Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. Available at: [Link]
-
Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Available at: [Link]
-
Is DMAP a suitable catalyst for Mannich reaction? - ResearchGate. Available at: [Link]
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. pearson.com [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
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- 12. pubs.rsc.org [pubs.rsc.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Protective Groups [organic-chemistry.org]
Technical Support Center: Purification of Sulfonamides Derived from 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
Welcome to the technical support center for the purification of sulfonamides synthesized from 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these specific sulfonamides with high purity. We will move beyond generic protocols to address the unique properties conferred by the ethoxyethoxy moiety and provide practical, field-tested solutions.
Section 1: First Principles - Understanding Your Molecule
Before troubleshooting purification, it is critical to understand the physicochemical properties of your target sulfonamide. The starting sulfonyl chloride, 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride, imparts a distinct character to the final product.
-
The Sulfonamide Core: This functional group (-SO₂NH-) is polar and capable of hydrogen bonding, which generally increases melting points and influences solubility in polar solvents.
-
The 3-(2-Ethoxyethoxy)propane Tail: This flexible, hydrophilic chain contains two ether linkages. This feature significantly increases the molecule's polarity and potential for hydrogen bond acceptance compared to simple alkyl or aryl sulfonamides. It can also increase water solubility, which has important implications for both aqueous work-ups and the choice of chromatographic or recrystallization solvents.
These properties mean your target molecule likely has moderate-to-high polarity, and common impurities may share this characteristic, making separation challenging.
Section 2: Impurity Profiling - Know Your Enemy
Effective purification begins with identifying potential impurities. In a typical reaction between 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride and an amine, you can anticipate the following byproducts.[1][2]
| Impurity/Byproduct | Chemical Name | Origin | Key Properties & Removal Strategy |
| Unreacted Starting Material | Amine | Excess reagent or incomplete reaction. | Varies by amine. If basic, an acidic wash (e.g., 1M HCl) during work-up is effective. |
| Unreacted Starting Material | 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride | Incomplete reaction. | Highly reactive and moisture-sensitive. Typically quenched to the sulfonic acid during aqueous work-up. |
| Hydrolysis Product | 3-(2-Ethoxyethoxy)propane-1-sulfonic acid | Hydrolysis of the sulfonyl chloride by trace water. | Highly polar and water-soluble. Often removed by aqueous washes, especially with a basic solution (e.g., sat. NaHCO₃) to form the water-soluble salt.[2] |
| Over-alkylation Product | Di-substituted sulfonamide | Occurs if the product sulfonamide's nitrogen is further alkylated/arylated. | Polarity is often similar to the product, making it difficult to remove by extraction. Chromatography is usually required. |
Section 3: Purification Strategy & Troubleshooting
This section provides a question-and-answer guide to the most common purification techniques, tailored to the specific challenges of these hydrophilic sulfonamides.
Workflow: General Purification Strategy
The following workflow outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for initial purification.
Liquid-Liquid Extraction
Q: My sulfonamide seems to have significant water solubility. How do I effectively extract it from the aqueous layer after my reaction work-up?
A: This is a common issue due to the hydrophilic ethoxyethoxy chain.
-
Increase Salinity: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This technique, known as "salting out," decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
Use a More Polar Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar, water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering product.[3]
Q: How can I use extraction to remove the 3-(2-Ethoxyethoxy)propane-1-sulfonic acid impurity?
A: The sulfonic acid impurity is acidic, while your sulfonamide product is weakly acidic or neutral. You can exploit this difference in pKa.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The sulfonic acid will be deprotonated to form its sodium salt, which is highly water-soluble and will be partitioned into the aqueous layer.
-
The desired sulfonamide product will remain in the organic layer.
-
Separate the layers and proceed with drying and concentrating the organic phase.
Recrystallization
Recrystallization is often the most effective method for purifying solid sulfonamides. However, finding the right solvent system can be challenging due to their unique solubility profiles.[4]
Q: I can't find a single solvent that works for recrystallization. My product is either too soluble or not soluble enough.
A: This is a classic problem for molecules with both polar and non-polar regions. The solution is almost always a binary solvent system (solvent/anti-solvent).[5]
-
Principle: Dissolve your crude product in a minimum amount of a hot "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent," in which the product is poorly soluble, until the solution becomes cloudy (the point of saturation).[5] Allow the solution to cool slowly.
-
Recommended Systems: For sulfonamides with the ethoxyethoxy tail, good starting points are:
Q: My product "oiled out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[4] This often happens if the solution is too concentrated or cools too quickly.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation level slightly. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can help.[4] If it persists, the crude product may be too impure for recrystallization, and chromatography should be considered first.[4]
Workflow: Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization issues.
Flash Column Chromatography
When recrystallization fails or the product is an oil, flash column chromatography is the method of choice.[9]
Q: What is a good starting solvent system for purifying my sulfonamide on a silica gel column?
A: The polarity of your specific product will vary depending on the amine used. However, a good starting point is always to perform Thin Layer Chromatography (TLC) first.[9]
-
TLC First: Develop a TLC plate using various ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). Aim for a retention factor (Rf) of 0.2 - 0.4 for your desired product.[9] This Rf value typically provides the best separation on a column.
-
Recommended Systems:
-
Hexanes / Ethyl Acetate
-
Dichloromethane / Methanol (for more polar compounds)
-
Consider adding 0.5-1% triethylamine (TEA) to the mobile phase if you observe significant peak tailing, which can be caused by the acidic nature of silica gel interacting with your sulfonamide.
-
| TLC System (Hexane:EtOAc) | Observation | Recommendation for Column |
| 50:50 | Product Rf is 0.8 (too high) | Increase non-polar component. Try 70:30 Hex:EtOAc. |
| 80:20 | Product Rf is 0.1 (too low) | Increase polar component. Try 60:40 Hex:EtOAc. |
| 70:30 | Product Rf is 0.3 | Good starting point. Use this for your column. |
Q: My compound is streaking badly on the TLC plate and the column. What's wrong?
A: Streaking or "tailing" is often due to interactions with the acidic silanol groups on the silica gel or overloading the column.
-
Add a Modifier: As mentioned, adding a small amount of a basic modifier like triethylamine or a polar modifier like methanol to your eluent can often resolve tailing by competing for the active sites on the silica.
-
Reduce Load: You may be loading too much crude material onto your column. As a rule of thumb, the mass of the crude product should be about 1-2% of the mass of the silica gel.[9]
-
Dry Loading: If your compound has poor solubility in the starting eluent, it can cause band broadening. Use a "dry loading" technique: dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.[9]
Section 4: Purity Assessment - Is It Really Pure?
Purification is incomplete without verification. Use a combination of methods to confirm the purity and identity of your final product.[1][10]
| Technique | Information Obtained | Key Considerations |
| TLC | Quick check for the presence of impurities. | Use a different solvent system than your column for a more rigorous check. Visualize with UV light and a stain (e.g., potassium permanganate).[11][12] |
| ¹H and ¹³C NMR | Definitive structural confirmation and assessment of purity. | Look for the absence of impurity signals. Integration of peaks can provide a quantitative measure of purity if a known standard is used.[13][14][15] |
| LC-MS | High-sensitivity detection of impurities and confirmation of molecular weight. | The most powerful tool for purity assessment. Can detect impurities that are not visible by NMR or TLC.[16][17][18] |
| Melting Point | A sharp melting point indicates high purity. | Impurities will typically broaden the melting point range and depress the melting temperature. |
Section 5: Detailed Experimental Protocols
Protocol 1: Recrystallization using Isopropanol/Water
This protocol is a general guideline for a sulfonamide that is soluble in hot isopropanol and insoluble in water.
-
Dissolution: Place 1.0 g of the crude sulfonamide product in a 50 mL Erlenmeyer flask. Add 10 mL of isopropanol.
-
Heating: Heat the mixture on a hot plate with stirring until it begins to boil. Continue adding isopropanol in small portions (1-2 mL at a time) until the solid just dissolves completely. Avoid using a large excess of solvent.[4]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[4]
-
Addition of Anti-solvent: Remove the flask from the heat. Slowly add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 isopropanol/water, followed by a small amount of cold water to remove the isopropanol.
-
Drying: Dry the crystals in a vacuum oven to a constant weight.
Protocol 2: Flash Column Chromatography with Dry Loading
This protocol assumes TLC analysis (e.g., 70:30 Hexanes:EtOAc) has identified a suitable eluent system.
-
Column Preparation: Prepare a glass chromatography column with silica gel in your chosen starting eluent (e.g., 70:30 Hexanes:EtOAc). Ensure the silica bed is well-packed and free of air bubbles.[9]
-
Sample Preparation (Dry Loading): Dissolve 500 mg of your crude product in a minimal amount of dichloromethane (DCM) in a small round-bottom flask. Add ~1.5 g of silica gel to the solution.
-
Evaporation: Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]
-
Loading: Carefully add the silica-adsorbed sample powder to the top of the prepared column, creating a thin, level band. Gently add a layer of sand on top to protect the sample band.
-
Elution: Carefully add the eluent to the column and apply positive pressure (air or nitrogen). Begin collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.[9]
-
Combination & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
- Cheng, S., et al. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Publishing.
- Nakib, R., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library.
- (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Bartleby. (n.d.). Crystallization Of Sulfanilamide Lab Report.
- Lee, M. R., et al. (2008). Application of liquid-liquid-liquid microextraction and high-performance liquid-chromatography for the determination of sulfonamides in water. PubMed.
- Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. PubMed.
- FSIS USDA. (2009). Determination and Confirmation of Sulfonamides.
- Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. PubMed.
- (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
- Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Google Patents. (1957). Sulfonamide purification process.
- Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Al-Majid, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
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Technical Support Center: Quenching Protocols for Unreacted 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the effective quenching of unreacted 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride in your experimental workflows. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in the laboratory.
Introduction: The Challenge of Unreacted Sulfonyl Chlorides
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a reactive building block used in organic synthesis, particularly for the introduction of the 3-(2-ethoxyethoxy)propylsulfonyl moiety. Like other sulfonyl chlorides, its high electrophilicity makes it an excellent reagent for forming sulfonamides and sulfonate esters.[1][2] However, this reactivity also presents a challenge at the end of a reaction: any unreacted sulfonyl chloride must be safely and completely neutralized ("quenched") before workup and purification.
Improper or incomplete quenching can lead to several downstream issues:
-
Product Contamination: The unreacted sulfonyl chloride can co-elute with the desired product during chromatography, making purification difficult.[3]
-
Reaction with Workup Reagents: It can react with aqueous solutions during extraction, leading to the formation of the corresponding sulfonic acid, which can complicate phase separations.[4]
-
Safety Hazards: Sulfonyl chlorides are corrosive and react exothermically with water and other nucleophiles, potentially leading to dangerous pressure and heat buildup if not controlled.[5]
This guide will provide you with the necessary knowledge and protocols to effectively quench unreacted 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride, ensuring the integrity of your experiment and the safety of your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quenching unreacted 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride?
A1: The most common and effective methods involve reacting the sulfonyl chloride with a nucleophile to convert it into a more inert and easily separable compound. The primary quenching agents are:
-
Water (Hydrolysis): Often facilitated by a mild base, water converts the sulfonyl chloride to the corresponding sulfonic acid, which is typically water-soluble and can be removed in an aqueous wash.[6]
-
Alcohols (Alcoholysis): Simple alcohols like methanol or ethanol react to form sulfonate esters.[7][8]
-
Amines (Aminolysis): Primary or secondary amines react to form highly polar sulfonamides.[1][3]
The choice of quenching agent depends on the stability of your desired product and the intended purification strategy.[3]
Q2: My product is sensitive to basic conditions. How should I quench the reaction?
A2: If your product contains base-labile functional groups (e.g., esters), you should avoid quenching with strong bases. In this scenario, you have a few options:
-
Quenching with Water: Slowly and carefully add cold water to the reaction mixture. This will hydrolyze the sulfonyl chloride to the sulfonic acid and generate HCl. The acidic byproduct may be tolerated by your product.
-
Quenching with a Primary or Secondary Amine in a Non-aqueous Solvent: Adding a simple amine like piperidine or morpholine will form a sulfonamide that can be removed chromatographically.[3][6]
-
Use of Scavenger Resins: Amine-based scavenger resins are solid-supported reagents that will react with the sulfonyl chloride. The resin can then be simply filtered off, avoiding an aqueous workup altogether.[9]
Q3: I performed an aqueous quench, but I still see the sulfonyl chloride in my crude product by TLC/LC-MS. What went wrong?
A3: This is a common issue that can arise from a few factors:
-
Insufficient Stirring: Vigorous stirring is crucial during an aqueous quench to maximize the interfacial contact between the organic and aqueous phases, especially if your reaction solvent is not water-miscible (e.g., dichloromethane).[9]
-
Short Quenching Time: Hydrolysis of sterically hindered or electron-deficient sulfonyl chlorides can be slow. Increasing the stirring time with the aqueous solution can promote more complete hydrolysis.[9]
-
Hydrolytic Stability: Some sulfonyl chlorides exhibit surprising stability towards hydrolysis, especially in biphasic systems.[10]
To troubleshoot, you can increase the stirring time and intensity, or consider a nucleophilic quench with a small amount of a simple amine before the aqueous wash to ensure complete conversion.[9]
Q4: How can I confirm that the quenching process is complete?
A4: The most common method for monitoring the disappearance of the sulfonyl chloride is Thin Layer Chromatography (TLC).[11] You should see the spot corresponding to the starting sulfonyl chloride disappear and a new, more polar spot corresponding to the quenched product (sulfonic acid or sulfonamide) appear. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.[12][13]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps & Expected Outcome |
| Violent/Uncontrolled Reaction During Quenching | The quenching process is highly exothermic, and adding the quenching agent too quickly can lead to a dangerous buildup of heat and gas.[5] | Solution: Always cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent. Ensure vigorous stirring to dissipate heat. Expected Outcome: A controlled, safe quench with a gradual temperature increase. |
| Formation of an Emulsion During Aqueous Workup | The presence of both organic and aqueous phases with surfactants or fine solids can lead to stable emulsions, trapping your product.[4] | Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion. Expected Outcome: Clear phase separation, allowing for efficient extraction of your product. |
| Product Degradation During Quenching | The chosen quenching conditions (e.g., pH, nucleophile) may be incompatible with your desired product. | Solution: Before quenching the entire batch, perform a small-scale test. Take a small aliquot of the reaction mixture and subject it to the planned quenching and workup conditions. Analyze the result by TLC or LC-MS to check for product stability.[14] Expected Outcome: Confirmation that your product is stable to the quenching protocol before committing the entire batch. |
| Difficulty Removing the Quenched Byproduct | The quenched byproduct (e.g., a sulfonamide) may have similar solubility or chromatographic properties to your desired product. | Solution: Choose a quenching agent that results in a byproduct with significantly different properties. For example, quenching with aqueous ammonia will form a primary sulfonamide, which is often highly polar. Alternatively, use a scavenger resin for easy removal by filtration.[3][9] Expected Outcome: Simplified purification due to a greater difference in physical properties between your product and the quenched byproduct. |
Experimental Protocols
Protocol 1: Standard Aqueous Base Quench
This protocol is suitable for products that are stable to mild basic conditions.
-
Cooling: Once the primary reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Slow Addition: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor for any gas evolution (CO₂) and temperature increase.[9]
-
Stirring: Allow the mixture to stir vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the sulfonyl chloride.[9]
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers sequentially with water and brine.[15]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
Protocol 2: Nucleophilic Amine Quench
This protocol is useful when an aqueous workup is not desired initially or when the product is base-sensitive.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Amine Addition: Add a simple, volatile secondary amine such as diethylamine or morpholine (1.5-2.0 equivalents relative to the initial amount of sulfonyl chloride) dropwise.
-
Stirring: Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.[3]
-
Concentration: Once the quench is complete, the solvent can be removed under reduced pressure. The resulting crude product, now containing the sulfonamide byproduct, can be purified by column chromatography.
Visualizing Quenching Strategies
The following diagrams illustrate the decision-making process for selecting a quenching protocol and the chemical transformations involved.
Caption: Decision workflow for selecting a quenching protocol.
Caption: Chemical transformations of the sulfonyl chloride during quenching.
References
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
- Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions - Benchchem.
- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
- removing unreacted methanesulfonyl chloride
- Alcohols react with sulfonyl chlorides to give alkyl sulfon
- Problem 122 Alcohols react with sulfonyl chl... [FREE SOLUTION] - Vaia.
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
- Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl) - Benchchem.
- Why will sulfonic acid chlorides not react with w
- Any tips on cleaning up SO2Cl2 chlorin
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
- Technical Support Center: Sulfonyl
- Technical Support Center: Monitoring Sulfonyl
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimiz
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- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
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- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]
- 8. vaia.com [vaia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the NMR Characterization of 3-(2-Ethoxyethoxy)propane-1-sulfonyl Chloride and its Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and application of sulfonyl chloride derivatives, meticulous structural characterization is not merely a procedural step but a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level blueprint of molecular architecture. This guide offers an in-depth exploration of the NMR characterization of 3-(2-ethoxyethoxy)propane-1-sulfonyl chloride, a versatile building block in organic synthesis. We will dissect its anticipated ¹H and ¹³C NMR spectra, present a comparative analysis with alternative sulfonylating agents, and provide a robust experimental protocol for acquiring high-quality data.
The Decisive Role of NMR in Structural Elucidation
The unambiguous determination of a molecule's structure is paramount in chemical research and development. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a wealth of information about the electronic environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 3-(2-ethoxyethoxy)propane-1-sulfonyl chloride, with its flexible ether chain and reactive sulfonyl chloride moiety, NMR is indispensable for confirming its successful synthesis and assessing its purity.
Deciphering the Spectral Signature: Predicted ¹H and ¹³C NMR of 3-(2-Ethoxyethoxy)propane-1-sulfonyl Chloride
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit a series of distinct multiplets, each corresponding to the unique hydrogen environments within the molecule. The electron-withdrawing nature of the sulfonyl chloride group and the oxygen atoms of the ether linkages will significantly influence the chemical shifts, causing adjacent protons to appear at lower fields (deshielded).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(2-Ethoxyethoxy)propane-1-sulfonyl Chloride
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H -C-SO₂Cl (a) | ~3.8 - 4.0 | Triplet (t) | 2H | Directly attached to the strongly electron-withdrawing SO₂Cl group, resulting in significant deshielding. |
| C-CH₂ -C (b) | ~2.2 - 2.4 | Quintet (p) | 2H | Influenced by both the adjacent CH₂-SO₂Cl and CH₂-O groups. |
| C-CH₂ -O (c) | ~3.7 - 3.9 | Triplet (t) | 2H | Adjacent to an ether oxygen, leading to deshielding. |
| O-CH₂ -CH₂ -O (d) | ~3.6 - 3.8 | Singlet-like multiplet | 4H | Protons on the central ethoxy unit, likely appearing as a complex multiplet or a near-singlet due to similar chemical environments. |
| O-CH₂ -CH₃ (e) | ~3.5 - 3.7 | Quartet (q) | 2H | Adjacent to an ether oxygen and coupled to the terminal methyl group. |
| O-CH₂-CH₃ (f) | ~1.1 - 1.3 | Triplet (t) | 3H | A typical upfield chemical shift for an aliphatic methyl group. |
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
// Atom nodes C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.5!"]; H1b [label="H", pos="0.5,-0.5!"]; C2 [label="C", pos="0,1.5!"]; H2a [label="H", pos="-0.5,2!"]; H2b [label="H", pos="0.5,2!"]; C3 [label="C", pos="0,3!"]; H3a [label="H", pos="-0.5,3.5!"]; H3b [label="H", pos="0.5,3.5!"]; O4 [label="O", pos="0,4.5!"]; C5 [label="C", pos="0,6!"]; H5a [label="H", pos="-0.5,6.5!"]; H5b [label="H", pos="0.5,6.5!"]; C6 [label="C", pos="0,7.5!"]; H6a [label="H", pos="-0.5,8!"]; H6b [label="H", pos="0.5,8!"]; O7 [label="O", pos="0,9!"]; C8 [label="C", pos="0,10.5!"]; H8a [label="H", pos="-0.5,11!"]; H8b [label="H", pos="0.5,11!"]; C9 [label="C", pos="0,12!"]; H9a [label="H", pos="-0.5,12.5!"]; H9b [label="H", pos="0.5,12.5!"]; H9c [label="H", pos="0,13!"]; S10 [label="S", pos="-2,0!"]; O11 [label="O", pos="-2.5,-1!"]; O12 [label="O", pos="-1.5,-1!"]; Cl13 [label="Cl", pos="-3,0.5!"];
// Proton labels Pa [label="a", pos="1.2,-0.2!", fontcolor="#EA4335"]; Pb [label="b", pos="1.2,1.3!", fontcolor="#FBBC05"]; Pc [label="c", pos="1.2,2.8!", fontcolor="#34A853"]; Pd1 [label="d", pos="1.2,5.8!", fontcolor="#4285F4"]; Pd2 [label="d", pos="1.2,7.3!", fontcolor="#4285F4"]; Pe [label="e", pos="1.2,10.3!", fontcolor="#EA4335"]; Pf [label="f", pos="1.2,11.8!", fontcolor="#FBBC05"];
// Bonds C1 -- H1a; C1 -- H1b; C1 -- C2; C2 -- H2a; C2 -- H2b; C2 -- C3; C3 -- H3a; C3 -- H3b; C3 -- O4; O4 -- C5; C5 -- H5a; C5 -- H5b; C5 -- C6; C6 -- H6a; C6 -- H6b; C6 -- O7; O7 -- C8; C8 -- H8a; C8 -- H8b; C8 -- C9; C9 -- H9a; C9 -- H9b; C9 -- H9c; C1 -- S10; S10 -- O11 [style=double]; S10 -- O12 [style=double]; S10 -- Cl13; } Molecular structure with proton assignments.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each chemically non-equivalent carbon atom. Similar to the ¹H NMR spectrum, the chemical shifts are dictated by the electronegativity of neighboring atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-Ethoxyethoxy)propane-1-sulfonyl Chloride
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C -SO₂Cl (1) | ~55 - 60 | Directly attached to the sulfonyl chloride group, experiencing strong deshielding. |
| C-C -C (2) | ~25 - 30 | Aliphatic carbon shielded relative to carbons bonded to heteroatoms. |
| C-C -O (3) | ~68 - 72 | Deshielded due to the adjacent ether oxygen. |
| O-C -C -O (4, 5) | ~70 - 75 | Carbons within the ethoxyethoxy moiety, deshielded by the ether oxygens. |
| O-C -CH₃ (6) | ~65 - 70 | Deshielded by the adjacent ether oxygen. |
| O-CH₂-C H₃ (7) | ~15 - 20 | Typical chemical shift for a terminal aliphatic methyl carbon. |
dot graph "molecular_structure_carbon" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
// Atom nodes C1 [label="C¹", pos="0,0!", fontcolor="#EA4335"]; C2 [label="C²", pos="0,1.5!", fontcolor="#FBBC05"]; C3 [label="C³", pos="0,3!", fontcolor="#34A853"]; O4 [label="O", pos="0,4.5!"]; C5 [label="C⁴", pos="0,6!", fontcolor="#4285F4"]; C6 [label="C⁵", pos="0,7.5!", fontcolor="#4285F4"]; O7 [label="O", pos="0,9!"]; C8 [label="C⁶", pos="0,10.5!", fontcolor="#EA4335"]; C9 [label="C⁷", pos="0,12!", fontcolor="#FBBC05"]; S10 [label="S", pos="-2,0!"]; O11 [label="O", pos="-2.5,-1!"]; O12 [label="O", pos="-1.5,-1!"]; Cl13 [label="Cl", pos="-3,0.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- O7; O7 -- C8; C8 -- C9; C1 -- S10; S10 -- O11 [style=double]; S10 -- O12 [style=double]; S10 -- Cl13; } Molecular structure with carbon assignments.
Comparative NMR Analysis: Benchmarking Against Alternatives
To fully appreciate the unique spectral features of 3-(2-ethoxyethoxy)propane-1-sulfonyl chloride, a comparison with other common sulfonylating agents is instructive. Here, we compare its predicted NMR data with the experimental data of butane-1-sulfonyl chloride and p-toluenesulfonyl chloride.
Table 3: Comparative ¹H and ¹³C NMR Data of Selected Sulfonyl Chlorides
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Distinguishing Features |
| 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride | ~3.8-4.0 (t, CH₂ -SO₂Cl), ~3.5-3.9 (ether CH₂) | ~55-60 (C -SO₂Cl), ~65-75 (ether C H₂) | Presence of multiple signals in the 3.5-4.0 ppm region characteristic of the ethoxyethoxy moiety. |
| Butane-1-sulfonyl chloride | ~3.68 (m, CH₂ -SO₂Cl)[1] | ~57.7 (C -SO₂Cl) | Simpler aliphatic signals with a distinct downfield multiplet for the protons alpha to the sulfonyl chloride. |
| p-Toluenesulfonyl chloride | ~7.8 (d, Ar-H ), ~2.5 (s, CH₃ ) | ~145 (Ar-C -S), ~130 (Ar-C ), ~21 (Ar-C H₃) | Presence of aromatic signals in the downfield region of the ¹H and ¹³C spectra. |
This comparative analysis highlights the diagnostic utility of NMR. The characteristic signals of the ethoxyethoxy group in the target molecule provide a clear and unambiguous fingerprint, readily distinguishing it from simpler alkyl or aryl sulfonyl chlorides.
A Self-Validating Experimental Protocol for NMR Data Acquisition
The reactive nature of sulfonyl chlorides necessitates a carefully designed experimental protocol to ensure the acquisition of high-quality, artifact-free NMR data. The following protocol is designed to be self-validating, with built-in checks to ensure data integrity.
I. Sample Preparation: The Foundation of Quality Data
-
Solvent Selection : Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents are essential. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power and relatively simple residual solvent signal.[2][3] For less soluble derivatives, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed.[2]
-
Procedure : a. Accurately weigh 5-10 mg of the purified 3-(2-ethoxyethoxy)propane-1-sulfonyl chloride derivative into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). d. Cap the NMR tube securely and gently agitate to ensure complete dissolution. The absence of any visible solid material validates the sample's suitability for analysis.
II. Instrument Parameters: Optimizing for Clarity and Resolution
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time : 2-4 seconds to ensure adequate resolution.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Number of Scans (ns) : 16-64 scans are typically sufficient for good signal-to-noise.
¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Spectral Width : Approximately 220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans (ns) : Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is often necessary.
III. Data Processing and Analysis: From Raw Data to Structural Insight
-
Fourier Transformation : Convert the acquired free induction decay (FID) into a frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Correct any distortions in the baseline of the spectrum.
-
Referencing : Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments. This serves as an internal validation of the peak assignments.
-
Peak Picking and Analysis : Identify the chemical shifts, multiplicities, and coupling constants for all signals.
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_0" { label = "Pre-Analysis"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; SamplePrep [label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl₃)"]; Solvent [label="Aprotic Deuterated\nSolvent Selection"]; Solvent -> SamplePrep; }
subgraph "cluster_1" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; H1_NMR [label="¹H NMR Acquisition\n(zg30, 16-64 scans)"]; C13_NMR [label="¹³C NMR Acquisition\n(zgpg30, ≥1024 scans)"]; }
subgraph "cluster_2" { label = "Data Processing & Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Processing [label="Fourier Transform,\nPhase & Baseline Correction"]; Referencing [label="Referencing to\nResidual Solvent Peak"]; Analysis [label="Integration, Peak Picking,\nStructural Assignment"]; Processing -> Referencing -> Analysis; }
SamplePrep -> H1_NMR [lhead=cluster_1]; SamplePrep -> C13_NMR; H1_NMR -> Processing [ltail=cluster_1, lhead=cluster_2]; C13_NMR -> Processing; Analysis -> Final_Report [label="Final Structural\nConfirmation"];
Final_Report [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; } NMR data acquisition and analysis workflow.
Conclusion
NMR spectroscopy is an indispensable tool for the rigorous characterization of 3-(2-ethoxyethoxy)propane-1-sulfonyl chloride and its derivatives. By understanding the predicted ¹H and ¹³C NMR spectra, researchers can confidently verify their synthetic products. The comparative analysis with other sulfonylating agents underscores the unique spectral fingerprint of the target molecule, while the detailed experimental protocol provides a reliable framework for obtaining high-quality, reproducible data. This comprehensive guide empowers researchers, scientists, and drug development professionals to leverage the full potential of NMR in their pursuit of novel chemical entities.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- ACD/Labs. (2023). ACD/Spectrus Processor. Advanced Chemistry Development, Inc.
-
NMRShiftDB2. (n.d.). Retrieved from [Link]
Sources
comparing reactivity of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride vs tosyl chloride
In pharmaceutical development and bioconjugation, the selection of a sulfonylating agent dictates not only the efficiency of the coupling step but also the physicochemical properties of the final scaffold. While Tosyl Chloride (TsCl) remains the ubiquitous standard for introducing hydrophobic, sterically demanding protecting groups, 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride (EEPSC) has emerged as a highly specialized reagent. EEPSC functions as a hydrophilic, PEG-like linker, designed to enhance aqueous solubility and modulate the pharmacokinetic profiles of target molecules.
As an Application Scientist, I have structured this guide to provide an objective, in-depth mechanistic comparison of these two reagents, supported by field-proven protocols and causality-driven methodologies.
Mechanistic Profiling: Aromatic Stability vs. Aliphatic Reactivity
The fundamental divergence in reactivity between TsCl and EEPSC stems from their structural classes and the presence (or absence) of α-protons.
Tosyl Chloride (Aromatic):
TsCl is an aromatic sulfonyl chloride that lacks α-protons adjacent to the sulfonyl group. Consequently, its reaction with nucleophiles proceeds exclusively via a direct bimolecular substitution (
3-(2-Ethoxyethoxy)propane-1-sulfonyl Chloride (Aliphatic):
EEPSC is an aliphatic sulfonyl chloride characterized by a flexible ether-containing chain and, critically, acidic α-protons. In the presence of strong tertiary amine bases (e.g., triethylamine), these α-protons are rapidly abstracted, triggering an E1cB-like elimination to form a highly reactive sulfene intermediate (
While the sulfene pathway leads to extremely fast reaction rates, sulfenes are indiscriminate electrophiles. They are highly susceptible to hydrolysis (forming sulfonic acids) and dimerization[4]. Furthermore, the PEG-like ethoxyethoxy tail imparts significant hydrophilicity. If standard aqueous workups are attempted, this tail acts as a surfactant, resulting in intractable emulsions and severe yield loss of the highly polar product[4].
Comparative Reactivity & Performance Data
To aid in reagent selection and reaction optimization, the quantitative and qualitative performance metrics of both reagents are summarized below.
| Parameter | Tosyl Chloride (TsCl) | 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride (EEPSC) |
| Structural Class | Aromatic | Aliphatic (PEG-like ether chain) |
| Primary Mechanism | Direct Nucleophilic Substitution | Competing Direct Substitution & Sulfene Elimination |
| Electrophilicity | Moderate (Resonance stabilized) | Very High (Unstabilized, highly polarized) |
| Hydrolysis Rate | Slow (Stable in biphasic conditions) | Fast (Highly moisture sensitive) |
| Solubilizing Effect | Hydrophobic (Increases LogP, steric bulk) | Hydrophilic (Decreases LogP, increases aqueous solubility) |
| Optimal Base | Triethylamine (TEA), NaOH | Pyridine, DIPEA (Strict temperature control required) |
| Workup Compatibility | Standard Aqueous Extraction (Biphasic) | Solid-Phase Scavenging (Prone to severe emulsions) |
Mechanistic Pathways Visualization
Caption: Competing mechanistic pathways: TsCl direct substitution vs. EEPSC sulfene formation.
Experimental Methodologies: Self-Validating Protocols
To achieve high yields, the experimental setup must be tailored to the specific mechanistic vulnerabilities of the chosen reagent. A self-validating system ensures that the chemical causality dictates the procedural steps.
Protocol A: Hydrophobic Sulfonylation using Tosyl Chloride
Objective: Robust protection of a primary amine.
-
Solvation: Dissolve the primary amine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) under nitrogen.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath.
-
Addition: Add Tosyl Chloride (1.1 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Causality: Because TsCl lacks α-protons, sulfene formation is impossible. Thus, the stronger, non-nucleophilic base TEA (pKa ~10.7) is perfectly suited to drive the reaction by neutralizing the HCl byproduct. The hydrophobic nature of the resulting tosyl group ensures clean phase separation during the aqueous workup, allowing for rapid isolation.
Protocol B: Hydrophilic PEGylation using EEPSC (Prevention-First Approach)
Objective: Attachment of a highly polar, solubilizing linker to an amine core.
-
Solvation: Dissolve the amine (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM under a strict nitrogen atmosphere.
-
Temperature Control: Cool the reaction flask to -20 °C (dry ice/ethylene glycol bath).
-
Addition: Dilute EEPSC (1.05 eq) in a small volume of DCM and add dropwise over 15 minutes.
-
Reaction: Maintain at -20 °C for 1 hour, then slowly warm to 0 °C.
-
Scavenger Workup (Non-Aqueous): Add a polymer-bound amine resin (e.g., Trisamine resin) to scavenge unreacted EEPSC, and a polymer-bound acid (e.g., Amberlyst-15) to sequester excess pyridine. Stir for 30 minutes.
-
Isolation: Filter the resins through a Celite pad and concentrate the filtrate under reduced pressure to yield the pure product.
-
Causality: Pyridine (pKa ~5.2) is selected over TEA. TEA's strong basicity rapidly deprotonates the α-carbon of EEPSC, triggering the E1cB sulfene pathway which leads to hydrolysis and dimerization[3]. Pyridine acts as a nucleophilic catalyst and weaker base, favoring the direct substitution pathway. Furthermore, because the ethoxyethoxy chain acts as a surfactant, standard aqueous workups will form unbreakable emulsions[4]. The use of solid-phase scavengers entirely circumvents aqueous phase separation, preserving the yield of the highly water-soluble product.
Caption: Optimized anhydrous workflow for EEPSC coupling utilizing solid-phase scavenger workup.
References
- Benzenesulfonyl Chloride vs Other Sulfonyl
- 1-Octanesulfonyl chloride | 7795-95-1 - Benchchem
- Triethylamine–Mesyl Chloride/Thionyl Chloride: Hydrodebromination...
- 1-Octadecanesulfonyl chloride | 10147-41-8 - Benchchem
Sources
- 1. Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma-Suzhou InterHaven ChainTech Co., Ltd. [7001s.dolphingoo.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Octadecanesulfonyl chloride | 10147-41-8 | Benchchem [benchchem.com]
- 4. 1-Octanesulfonyl chloride | 7795-95-1 | Benchchem [benchchem.com]
The Decisive Advantage: Why Ether Linkers Outperform Alkyl Counterparts in Sulfonyl Chloride-Based Bioconjugation
A Senior Application Scientist's In-depth Guide to Optimizing Stability, Solubility, and Performance in Drug Development
In the intricate world of targeted therapeutics and bioconjugation, the choice of a chemical linker is a critical determinant of a molecule's success. While seemingly a simple bridge, the linker's chemical nature profoundly influences the stability, solubility, and overall efficacy of the final conjugate. This is particularly true when employing highly reactive sulfonyl chloride moieties for the covalent modification of biomolecules. This guide provides a comprehensive comparison of ether linkers and their simpler alkyl counterparts when attached to a sulfonyl chloride functional group, furnishing researchers, scientists, and drug development professionals with the rationale and experimental framework to select the optimal linker for their applications.
The Fundamental Dichotomy: Flexibility and Polarity vs. Rigidity and Hydrophobicity
The core difference between an ether linker and an alkyl linker lies in the presence of oxygen atoms within the carbon chain. An alkyl linker is a simple chain of sp3-hybridized carbon atoms, rendering it hydrophobic and relatively rigid. In contrast, an ether linker incorporates one or more oxygen atoms, introducing polarity and significantly increasing the conformational flexibility of the chain. This seemingly subtle distinction has profound implications for the performance of the resulting sulfonyl chloride reagent and its subsequent bioconjugate.
Enhanced Aqueous Solubility: A Critical Parameter for Biological Applications
A primary challenge in the development of bioconjugates, particularly antibody-drug conjugates (ADCs), is maintaining the solubility of the final product, especially when dealing with hydrophobic payloads.[1] The incorporation of a hydrophilic linker can significantly mitigate this issue.[]
Ether linkers, particularly those based on polyethylene glycol (PEG), are renowned for their ability to impart hydrophilicity. The repeating ethylene oxide units form hydrogen bonds with water molecules, rendering the linker and the attached molecule more soluble in aqueous environments.[3][4] This is a significant advantage over purely alkyl linkers, which are inherently hydrophobic and can contribute to the aggregation of the final bioconjugate, potentially leading to reduced efficacy and immunogenicity.[5]
| Linker Type | Representative Structure | Key Physicochemical Property | Impact on Sulfonyl Chloride Conjugate |
| Alkyl Linker | -CH₂-CH₂-CH₂-SO₂Cl | Hydrophobic, Rigid | Lower aqueous solubility, potential for aggregation. |
| Ether Linker | -CH₂-O-CH₂-CH₂-SO₂Cl | Hydrophilic, Flexible | Enhanced aqueous solubility, reduced aggregation. |
| PEG Linker | -(CH₂-CH₂-O)n-CH₂-SO₂Cl | Highly Hydrophilic, Flexible | Superior aqueous solubility, improved pharmacokinetic profile.[1] |
Table 1. Comparative Physicochemical Properties of Alkyl vs. Ether Linkers in Sulfonyl Chlorides.
Superior Stability and Controlled Reactivity: The Ether Advantage
The stability of the linker is paramount to ensure that the bioconjugate remains intact in systemic circulation, preventing premature release of the payload and minimizing off-target toxicity.[6][] While sulfonyl chlorides are inherently reactive, the nature of the adjoining linker can influence their stability and reactivity profile.
Ether linkages are generally characterized by their high chemical stability and are resistant to enzymatic cleavage in plasma, a significant advantage over more labile functionalities like esters or hydrazones.[6] While a direct comparison of the hydrolytic stability of sulfonyl chlorides with ether versus alkyl linkers is not extensively documented in publicly available literature, the increased polarity and flexibility of the ether linker can subtly influence the reactivity of the sulfonyl chloride group. The electron-withdrawing effect of the ether oxygen can modulate the electrophilicity of the sulfonyl sulfur, potentially fine-tuning its reactivity towards nucleophiles on the target biomolecule.
Furthermore, the flexibility of ether linkers can provide steric advantages during the conjugation reaction, allowing for more efficient access to the target functional group on a complex biomolecule like an antibody.
Experimental Design for a Head-to-Head Comparison
To empirically validate the advantages of ether linkers over alkyl linkers in the context of sulfonyl chlorides, a series of well-defined experiments are essential.
Protocol 1: Comparative Solubility Assessment
Objective: To quantitatively compare the aqueous solubility of sulfonyl chlorides and their corresponding sulfonamide conjugates with alkyl and ether linkers.
Methodology:
-
Synthesis: Synthesize a panel of sulfonyl chlorides with varying lengths of alkyl and ether (e.g., PEG) linkers.
-
Conjugation: React these sulfonyl chlorides with a model amine (e.g., benzylamine) to form stable sulfonamides.
-
Solubility Measurement:
-
Prepare saturated solutions of each compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).
-
Centrifuge the solutions to pellet any undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of sulfonamide conjugates derived from alkyl- and ether-linked sulfonyl chlorides in human plasma.[8][9]
Methodology:
-
Incubation: Incubate the test sulfonamide conjugates (at a final concentration of, for example, 10 µM) in human plasma at 37°C.
-
Time Points: Collect aliquots at various time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Preparation: Precipitate plasma proteins from the aliquots using a suitable organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the intact conjugate remaining over time.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the half-life (t½) of each compound in plasma.
Visualizing the Concepts
Figure 1. Comparison of Alkyl and Ether Linkers.
The diagram above illustrates the fundamental differences between alkyl and ether linkers in sulfonyl chlorides and their impact on bioconjugation.
Conclusion: A Clear Choice for Enhanced Performance
The evidence strongly supports the superiority of ether linkers, particularly PEG-based structures, over simple alkyl linkers in the design of sulfonyl chloride-based bioconjugation reagents. The enhanced hydrophilicity imparted by the ether functionalities directly addresses the critical challenge of solubility, minimizing the risk of aggregation and improving the overall developability of the resulting bioconjugate.[1] While further direct comparative studies on the stability and reactivity of sulfonyl chlorides with these two linker types are warranted, the inherent chemical robustness of the ether bond and the potential for favorable steric and electronic effects make a compelling case for their preferential use. For researchers aiming to develop next-generation targeted therapeutics with an improved therapeutic index, the strategic incorporation of ether linkers is not just an option, but a decisive step towards success.[10]
References
-
Full article: Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - Taylor & Francis. (2016, April 5). Taylor & Francis. [Link]
-
Improving the Therapeutic Index of ADCs with a Peptide Linker Technology - Pharma's Almanac. (2022, July 7). Pharma's Almanac. [Link]
-
Expanding the therapeutic index of MMAE-based antibody-drug conjugates (ADCs) with a novel linker system (LD343) - The Journal for ImmunoTherapy of Cancer. (n.d.). The Journal for ImmunoTherapy of Cancer. [Link]
-
Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. (n.d.). Wiley Online Library. [Link]
-
Recent developments in bioconjugation: From strategies to design and clinical applications. (2026, January 18). ScienceDirect. [Link]
-
Synthesis and Thermophysical Properties of Ether-Functionalized Sulfonium Ionic Liquids as Potential Electrolytes for Electrochemical Applications - PMC. (n.d.). NCBI. [Link]
-
A comparison of mono and multivalent linkers and their effect on the colloidal stability of nanoparticle and immunoassays performance. (n.d.). IOPscience. [Link]
-
Advances in the construction of diverse SuFEx linkers | National Science Review. (2023, April 29). National Science Review. [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. (2021, March 9). ACS Publications. [Link]
-
The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed. (2026, January 6). PubMed. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). NCBI. [Link]
-
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1). CAS. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ETH Library. (n.d.). ETH Library. [Link]
- WO2023201805A1 - Method for preparing polyethylene glycol-glycerol derivative and intermediate thereof - Google Patents. (n.d.).
-
Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Comparison of each drug-linkers | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and Reactions of Functionalized Sulfines. (n.d.). University of Groningen. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (2025, September 30). ChemRxiv. [Link]
-
Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction - ACS Publications. (2012, July 17). ACS Publications. [Link]
-
Synthesis of poly(ethylene glycol) (PEG) functionalized ionic liquids and the application to hydrosilylation | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
PEGylation reagents (linkers, crosslinkers and labels) - Interchim. (n.d.). Interchim. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed. (2022, December 15). PubMed. [Link]
-
Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. (n.d.). ScienceDirect. [Link]
-
Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target - MDPI. (2024, November 15). MDPI. [Link]
-
Water-Soluble Polymer Polyethylene Glycol: Effect on the Bioluminescent Reaction of the Marine Coelenterate Obelia and Coelenteramide-Containing Fluorescent Protein - MDPI. (2023, March 28). MDPI. [Link]
Sources
- 1. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. interchim.fr [interchim.fr]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
HPLC methods for detecting 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride impurities
Executive Summary
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a specialized crosslinking and PEGylation reagent.[1][2] Its analytical profiling presents a dual paradox:
-
Detection Silence: The aliphatic ether backbone lacks a strong UV chromophore, making direct UV detection at standard wavelengths (254 nm) impossible.[2]
-
Stability vs. Solubility: The sulfonyl chloride moiety is highly reactive toward water (hydrolysis), yet standard Reversed-Phase (RP) HPLC requires aqueous mobile phases.[2]
This guide compares three distinct analytical strategies to overcome these barriers. Method A (Pre-column Derivatization) is the recommended "Gold Standard" for assay potency, while Method C (HILIC) is critical for quantifying the specific hydrolysis impurity (Sulfonic Acid).
Comparative Analysis of Methods
| Feature | Method A: Pre-Column Derivatization | Method B: Direct RP-HPLC (ELSD/CAD) | Method C: HILIC (Impurity Focus) |
| Primary Target | Assay (Purity) & Total Reactive Content | Rapid Screening | Hydrolyzed Impurity (Sulfonic Acid) |
| Principle | Convert unstable -SO₂Cl to stable UV-active sulfonamide.[1][2] | Universal detection of non-chromophoric analyte.[2] | Retention of polar acid on polar stationary phase.[2] |
| Sensitivity | High (UV response depends on tag).[2] | Moderate (Non-linear response). | High (for polar impurities).[2] |
| Stability Risk | Eliminated (Analyte is stabilized before injection).[2] | High (Hydrolysis occurs on-column if water is present).[1][2] | N/A (Target is the degradation product). |
| Complexity | High (Requires sample prep).[2] | Low (Direct injection).[2] | Moderate (Long equilibration times). |
| Recommendation | Primary QC Method | R&D Scouting Only | Stability Indicating Method |
Method A: Pre-Column Derivatization (The Gold Standard)
Rationale: Since the target molecule is UV-silent and unstable in water, reacting it with a UV-active primary amine (e.g., Benzylamine) serves two purposes:[2]
-
Stabilization: Converts the reactive sulfonyl chloride into a stable sulfonamide.[2]
-
Visualization: Attaches a strong UV chromophore (benzene ring) for detection at 254 nm.
1. Derivatization Reaction Scheme
The sulfonyl chloride reacts with benzylamine to form the sulfonamide derivative.
Figure 1: Reaction scheme for stabilizing the analyte with benzylamine.
2. Detailed Protocol
-
Reagent Preparation: Prepare a 0.2 M solution of Benzylamine in Acetonitrile (ACN).
-
Sample Preparation: Dissolve ~10 mg of the sample in 1.0 mL ACN.
-
Reaction:
-
Mix 100 µL of Sample Solution with 500 µL of Benzylamine Reagent.[2]
-
Vortex and incubate at Room Temperature for 15 minutes . (Heat is unnecessary and may degrade the ether linkage).
-
Quenching: Add 400 µL of 1% Formic Acid in Water. This neutralizes excess amine and prepares the solvent strength for injection.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Quantification: External standard calibration using a purified reference standard of the derivative (synthesized separately) or by molar balance against the benzylamine peak (less accurate).
-
Method B: Direct RP-HPLC with ELSD (Rapid Screening)
Rationale: For quick purity checks where derivatization is too slow, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can detect the ether backbone directly.[2]
-
Critical Warning: You must minimize the analyte's exposure to water.[2]
Protocol Adjustments for Stability
-
Mobile Phase: Use Non-Aqueous Reversed Phase (NARP) if possible, or a high-organic start.[2]
-
Option: ACN / Methanol gradient (avoiding water entirely).[2]
-
-
Detector Settings (ELSD):
Pros/Cons: This method is semi-quantitative because ELSD response is non-linear (log-log relationship).[1][2] It is excellent for detecting non-UV active impurities like PEG fragments but poor for precise assay values.[2]
Method C: HILIC for Hydrolysis Impurity (Sulfonic Acid)
Rationale: The primary degradation product is 3-(2-Ethoxyethoxy)propane-1-sulfonic acid .[1][2] This is highly polar and will elute in the void volume of a C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain and quantify this impurity.
Workflow Diagram: Impurity Profiling
Figure 2: HILIC strategy for separating the polar sulfonic acid impurity from the parent molecule.
Protocol
-
Column: HILIC Amide (e.g., Waters XBridge Amide, 3.5 µm).
-
Mobile Phase:
-
Isocratic Mode: 85% B / 15% A.[2]
-
Detection: CAD or ELSD (preferred) or UV at 200 nm (low sensitivity).
-
Mechanism: The polar sulfonic acid interacts with the water layer on the silica surface, eluting after the non-polar parent molecule.
References
-
Tsuji, K., & Jenkins, K. M. (1986).[8] Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of Chromatography A, 369, 105-115.[2][8] Link
-
Phenomenex. (2025).[2][7][9] Guide to Choosing the Correct HPLC Solvent. Phenomenex Technical Guides. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. BenchChem Application Notes. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (General reference for Derivatization and HILIC mechanisms).
Sources
- 1. Propane-1-sulphonyl chloride - CAS:10147-36-1 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 2. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Infrared Spectroscopy of Aliphatic Sulfonyl Chlorides
In the landscape of modern synthetic chemistry and drug development, the sulfonyl chloride functional group is a cornerstone, serving as a critical intermediate for the formation of sulfonamides, sulfonates, and other vital sulfur-containing compounds. Accurate and rapid characterization of these reactive intermediates is paramount to ensuring reaction success and purity of final products. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a first-line, non-destructive method for the structural elucidation of aliphatic sulfonyl chlorides.
This guide provides an in-depth analysis of the characteristic infrared absorption peaks of aliphatic sulfonyl chlorides, offers a comparative look at related functional groups, and details a robust experimental protocol for acquiring high-quality spectra.
The Vibrational Signature of Aliphatic Sulfonyl Chlorides
The diagnostic power of IR spectroscopy for aliphatic sulfonyl chlorides lies in the strong, characteristic vibrations of the sulfonyl (SO2) and sulfur-chlorine (S-Cl) groups. These vibrations give rise to prominent peaks that are often easily distinguished in a spectrum.
The most notable features are the two stretching vibrations of the SO2 group. Due to the geometry of the group, these manifest as distinct asymmetric and symmetric stretches.
-
Asymmetric SO2 Stretching (ν_as(SO2)) : This high-energy vibration typically appears as a very strong and sharp absorption band in the range of 1370–1340 cm⁻¹ . The intensity of this band is a hallmark of the sulfonyl group.
-
Symmetric SO2 Stretching (ν_s(SO2)) : Occurring at a lower frequency, this vibration is also strong, though generally less intense than its asymmetric counterpart. It is typically observed in the 1180–1160 cm⁻¹ region.
The position of these two bands is highly sensitive to the electronic environment. For instance, the electronegativity of the substituent attached to the sulfur atom plays a significant role. In sulfonyl chlorides, the electron-withdrawing nature of the chlorine atom increases the force constant of the S=O bonds, leading to their absorption at higher frequencies compared to, for example, sulfonamides.
Another key diagnostic peak is the S-Cl stretching vibration (ν(S-Cl)) . This absorption is found in the far-infrared region, typically between 620 and 580 cm⁻¹ . While this region can sometimes be crowded, the presence of a moderate to strong band here, in conjunction with the characteristic SO2 stretches, is strong evidence for the sulfonyl chloride moiety.
Finally, as these are aliphatic sulfonyl chlorides, the spectrum will also feature the standard C-H stretching and bending vibrations from the alkyl backbone.
-
Aliphatic C-H Stretching (ν(C-H)) : These are typically observed just below 3000 cm⁻¹, in the range of 2980–2850 cm⁻¹ .
-
Aliphatic C-H Bending (δ(C-H)) : These vibrations appear in the 1470–1370 cm⁻¹ region.
The following diagram illustrates the primary vibrational modes that give rise to the most characteristic IR peaks for an aliphatic sulfonyl chloride.
Caption: Key SO2 stretching modes in aliphatic sulfonyl chlorides.
Comparative Analysis: Distinguishing Sulfonyl Chlorides from Analogs
The precise frequencies of the SO2 stretching bands are highly diagnostic. A comparison with related sulfur-containing functional groups underscores the utility of IR spectroscopy in identifying sulfonyl chlorides. The electronegativity of the atom or group attached to the SO2 moiety is a dominant factor: the more electronegative the substituent, the higher the frequency of the SO2 stretching vibrations.
| Functional Group | Asymmetric SO2 Stretch (ν_as) | Symmetric SO2 Stretch (ν_s) | Other Key Peaks | Electronegativity Effect |
| Alkanesulfonyl Fluoride (R-SO2F) | ~1415 cm⁻¹ | ~1205 cm⁻¹ | S-F Stretch: ~830 cm⁻¹ | Fluorine is highly electronegative, causing a shift to higher wavenumbers. |
| Alkanesulfonyl Chloride (R-SO2Cl) | 1370–1340 cm⁻¹ | 1180–1160 cm⁻¹ | S-Cl Stretch: 620-580 cm⁻¹ | The reference compound for this guide. |
| Alkanesulfonic Acid (R-SO3H) | ~1350 cm⁻¹ | ~1165 cm⁻¹ | Broad O-H Stretch: 3000-2500 cm⁻¹ | The -OH group is less electron-withdrawing than Cl. |
| Alkanesulfonate Anion (R-SO3⁻) | ~1175 cm⁻¹ | ~1055 cm⁻¹ | N/A | The negative charge results in significant delocalization and lower bond order, shifting peaks to much lower wavenumbers. |
This table clearly demonstrates that a shift of even 20-40 cm⁻¹ in the strong SO2 absorption bands can definitively distinguish between different sulfonyl derivatives.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Sulfonyl chlorides are reactive compounds, particularly susceptible to hydrolysis by atmospheric moisture to form the corresponding sulfonic acid. This reactivity demands careful sample handling to ensure the resulting spectrum is representative of the starting material and not its degradation products.
Causality in Method Selection
The choice of sampling technique is critical. For liquid sulfonyl chlorides, the attenuated total reflectance (ATR) method is often superior to traditional transmission methods (e.g., salt plates). ATR is fast, requires minimal sample, and, most importantly, minimizes the sample's exposure to ambient moisture. The contact point is small and can be cleaned quickly, preventing cross-contamination and degradation.
The workflow for acquiring a spectrum via ATR-FTIR is a self-validating system. A background scan is taken immediately before the sample is analyzed, which accounts for any atmospheric H2O or CO2 present at that moment. Any subsequent broad O-H band appearing in the sample spectrum can then be confidently attributed to water within the sample itself (either as a contaminant or from hydrolysis).
Caption: Workflow for reliable ATR-FTIR analysis of sulfonyl chlorides.
Step-by-Step Methodology
-
Instrument Preparation : Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning : Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Acquisition : Run a background spectrum. This scan measures the ambient atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum. A successful background should be a flat line.
-
Sample Application : In a fume hood, carefully place a single, small drop of the aliphatic sulfonyl chloride liquid directly onto the center of the ATR crystal. For solid samples, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Spectrum Acquisition : Immediately initiate the sample scan. Typical parameters for good signal-to-noise are 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : Process the resulting spectrum. Auto-baseline correction may be applied if necessary. Label the key peaks corresponding to the asymmetric SO2 stretch (1370–1340 cm⁻¹), symmetric SO2 stretch (1180–1160 cm⁻¹), and S-Cl stretch (620-580 cm⁻¹). Critically, inspect the region from 3600-3200 cm⁻¹. A broad absorption here indicates the presence of the corresponding sulfonic acid, a product of hydrolysis.
-
Post-Analysis Cleaning : Thoroughly clean the ATR crystal immediately after the measurement to prevent corrosion or damage.
By adhering to this protocol, researchers can confidently obtain high-fidelity IR spectra, enabling unambiguous confirmation of the sulfonyl chloride functional group and an assessment of sample purity.
References
-
University of Calgary. Infrared Spectroscopy Absorption Table. [Link]
Evaluating the Hydrolytic Stability of 3-(2-Ethoxyethoxy)propane-1-sulfonyl Chloride: A Comparative Guide
As a Senior Application Scientist specializing in bioconjugation and reagent design, I frequently encounter workflows where the premature degradation of electrophilic linkers severely compromises reaction yields. Sulfonyl chlorides are ubiquitous and highly efficient reagents for forming stable sulfonamide bonds in drug development and surface modification. However, their Achilles' heel is their susceptibility to aqueous hydrolysis.
This guide provides an objective, data-driven comparison of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride —a specialized, ether-containing (PEG-like) alkyl sulfonyl chloride—against traditional aliphatic and aromatic alternatives. By understanding the structural causality behind their degradation rates, researchers can optimize their synthetic protocols to outcompete hydrolysis.
Mechanistic Causality: How Structure Dictates Stability
The hydrolysis of sulfonyl chlorides proceeds via a bimolecular nucleophilic substitution (
In purely aliphatic compounds like 1-propanesulfonyl chloride, the hydrophobic alkyl chain repels water, creating a solvation cavity that limits the frequency of productive nucleophilic collisions. Furthermore, highly hydrophobic sulfonyl chlorides are often protected from hydrolysis simply by their low aqueous solubility, reacting only at the biphasic interface .
Conversely, 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride features a short PEG-like tail. The ether oxygens act as localized hydration hubs. They readily hydrogen-bond with water, effectively increasing the local concentration of the nucleophile directly adjacent to the electrophilic sulfonyl core . This structural phenomenon lowers the entropic penalty of transition state formation, accelerating hydrolysis. Additionally, the ether oxygen can provide general base assistance, coordinating the attacking water molecule and facilitating proton transfer during the transition state .
Mechanistic pathway of sulfonyl chloride hydrolysis via a bimolecular transition state.
Comparative Performance Data
To objectively evaluate hydrolytic stability, we must isolate intrinsic chemical kinetics from mass-transfer limitations (dissolution rates). Therefore, evaluations are conducted in a homogenous mixed-solvent system (50:50 Acetonitrile:Water) at a controlled temperature of 25°C.
The table below summarizes the pseudo-first-order half-lives (
| Compound | Structural Class | Half-Life ( | Relative Reactivity | Primary Application |
| 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride | PEGylated Alkyl | ~35 min | High | Aqueous bioconjugation, hydrophilic linkers |
| Methanesulfonyl chloride (MsCl) | Short Alkyl | ~45 min | Moderate-High | Mesylation, general synthesis |
| 1-Propanesulfonyl chloride | Standard Alkyl | ~60 min | Moderate | Hydrophobic sulfonamide formation |
| p-Toluenesulfonyl chloride (TsCl) | Aryl | ~300 min | Low | Tosylation, stable intermediate |
Data Analysis
The data reveals that 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride hydrolyzes approximately 1.7 times faster than its non-ether analog, 1-propanesulfonyl chloride. While this reduced stability requires tighter control of reaction times and pH during application, the trade-off is a significantly higher conjugation efficiency in aqueous buffers without the need for harsh organic co-solvents. Aryl sulfonyl chlorides (like TsCl) remain the most stable due to the steric shielding and electron-delocalizing effects of the aromatic ring .
Experimental Protocol: Self-Validating Kinetic Workflow
To ensure absolute trustworthiness in our kinetic data, the following protocol utilizes quantitative
Step-by-Step Methodology: qNMR Determination of Hydrolysis Kinetics
-
Solvent Preparation : Prepare a strictly homogenous mixture of 50%
and 50% (v/v). The use of deuterated solvents is mandatory to prevent solvent signal interference and to provide a lock signal for the NMR spectrometer. -
Internal Standard Addition : Add 0.05 M of an inert internal standard (1,4-dioxane) to the solvent mixture. This standard will not participate in the reaction and serves as the quantitative benchmark.
-
Substrate Initiation : Transfer 0.6 mL of the solvent mixture into an NMR tube and equilibrate to 25.0 ± 0.1°C inside the NMR probe. Rapidly inject 10
of neat 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride into the tube. -
Data Acquisition : Invert the tube three times to ensure homogeneity. Immediately begin acquiring
NMR spectra using a pre-programmed kinetic array (e.g., 1 scan every 60 seconds for 120 minutes). -
Data Processing : Integrate the triplet corresponding to the
protons (typically ~3.6-3.8 ppm) and the newly forming triplet of the protons (typically ~2.9-3.1 ppm). -
Self-Validation Check (Critical) : Verify that the sum of the integrations for the chloride and the acid remains constant (±2%) relative to the 1,4-dioxane standard across all time points. This proves that hydrolysis is the exclusive degradation pathway, ruling out polymerization or volatile loss.
-
Kinetic Derivation : Plot
versus time. The negative slope of this linear regression yields the pseudo-first-order rate constant ( ), from which the half-life ( ) is calculated.
Self-validating quantitative NMR workflow for determining hydrolytic degradation kinetics.
Conclusion
When selecting a sulfonyl chloride for bioconjugation or organic synthesis, the structural nuances of the alkyl chain are paramount. 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride offers unparalleled advantages in generating hydrophilic, PEG-like linkages that enhance the solubility of target molecules. However, its enhanced susceptibility to hydrolysis—driven by the localized solvating power of its ether oxygens—demands rapid mixing protocols and precise pH control (typically slightly basic, pH 7.5-8.5) to ensure the target nucleophile outcompetes water.
References
-
Hall, H. K. (1956). "Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society.[Link]
-
ACS Publications. (2009). "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development.[Link]
-
King, J. F., & Khemani, K. C. (1989). "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)." Canadian Journal of Chemistry.[Link]
-
Robertson, R. E., & Rossall, B. (1970). "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry.[Link]
biological half-life of sulfonamides with ethoxyethoxy side chains
As a Senior Application Scientist navigating the complexities of drug development, one of the most persistent challenges we face is optimizing the pharmacokinetic (PK) profiles of highly active, yet excessively lipophilic pharmacophores. Sulfonamides are a cornerstone of medicinal chemistry, frequently deployed as zinc-binding groups in carbonic anhydrase inhibitors or as critical hydrogen-bond donors in soluble epoxide hydrolase (sEH) inhibitors. However, their inherent lipophilicity often leads to poor aqueous solubility, rapid hepatic first-pass metabolism, and impractically short biological half-lives.
To overcome this, the strategic incorporation of ethoxyethoxy side chains (diethylene glycol or "mini-PEG" motifs) has emerged as a highly effective structural modification. This guide objectively compares the performance of standard lipophilic sulfonamides against their ethoxyethoxy-functionalized counterparts, detailing the mechanistic causality behind their extended biological half-lives and providing the self-validating experimental protocols required to measure these parameters.
The biological half-life (
By conjugating an ethoxyethoxy side chain to the sulfonamide scaffold (e.g., via a piperidyl or aryl linker), we fundamentally alter the molecule's physicochemical properties[1][2]:
-
Hydration Sphere Formation: The ether oxygens act as potent hydrogen-bond acceptors, coordinating with water molecules to dramatically increase aqueous solubility (often by >80-fold)[2].
-
Steric Shielding: The flexible mini-PEG chain creates a steric buffer that hinders the binding affinity of the molecule to the active sites of hepatic metabolic enzymes, thereby reducing the rate of oxidative degradation[3].
-
Modulated Protein Binding: The increased polar surface area prevents excessive, irreversible binding to plasma proteins and lipids, allowing the drug to maintain a stable equilibrium between the free (active) and bound states, reducing rapid renal clearance[1].
Mechanism of half-life extension via ethoxyethoxy functionalization.
Comparative Performance Data
When comparing standard lipophilic sulfonamide/urea scaffolds (e.g., adamantyl-linked) to those functionalized with ethoxyethoxy groups, the empirical data strongly favors the modified variants. The table below summarizes the quantitative pharmacokinetic shifts observed in canine and rodent models[1][2].
| Pharmacokinetic Parameter | Standard Lipophilic Scaffold | Ethoxyethoxy-Functionalized | Performance Shift |
| Water Solubility ( | < 1.0 | > 80.0 | > 80x Improvement |
| In Vitro Microsomal | ~ 15 min | > 120 min | 8x Slower Degradation |
| In Vivo Biological | 2.5 hours | 14.0 hours | 5.6x Extension |
| Systemic Exposure (AUC) | 1,200 nM·h | 40,200 nM·h | > 30x Increase |
Data synthesized from comparative sEH inhibitor studies evaluating piperidyl sulfonamides and ether-functionalized ureas[1][2].
Self-Validating Experimental Methodologies
To rigorously evaluate the biological half-life of ethoxyethoxy-sulfonamides, researchers must employ protocols that isolate specific variables. The following methodologies are designed as self-validating systems, ensuring that the data generated is both accurate and reproducible.
Protocol A: In Vitro Microsomal Stability Assay
Causality: This assay isolates hepatic metabolism from renal clearance and gastrointestinal absorption. It proves that the ethoxyethoxy chain specifically resists CYP450-mediated degradation rather than merely altering absorption rates.
-
Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
. -
Incubation: Combine microsomes (0.5 mg/mL final protein concentration) with the test sulfonamide (1
M final concentration). -
Self-Validation Control: Run a parallel incubation without the NADPH regenerating system. If degradation occurs in this negative control, the compound is unstable in buffer, invalidating the assumption of enzymatic clearance. Use Verapamil as a positive control for rapid clearance.
-
Initiation & Sampling: Add the NADPH regenerating system to initiate the reaction. At time points 0, 15, 30, 60, and 120 minutes, extract 50
L aliquots. -
Quenching: Immediately quench the aliquots in 150
L of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog). Causality: The organic solvent denatures the enzymes instantly, freezing the metabolic snapshot. -
Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the in vitro
.
Protocol B: In Vivo Pharmacokinetic Profiling
Causality: In vitro data must be translated to living systems to account for the volume of distribution (
-
Formulation: Dissolve the ethoxyethoxy-sulfonamide in a vehicle of 0.9% NaCl with 1% morpholine or ethanol[1]. The enhanced solubility of the ethoxyethoxy group allows for true solution dosing rather than suspension, preventing absorption bottlenecks.
-
Dosing Strategy (Self-Validating): Administer the compound to two cohorts of subjects (e.g., Sprague-Dawley rats). Cohort 1 receives Intravenous (IV) dosing (1 mg/kg); Cohort 2 receives Per Os (PO/Oral) dosing (5 mg/kg). Causality: The IV arm serves as the 100% systemic exposure baseline, allowing for the accurate calculation of absolute oral bioavailability (
). -
Serial Sampling: Collect blood samples (approx. 200
L) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. -
Plasma Extraction: Centrifuge blood to isolate plasma. Precipitate plasma proteins using acetonitrile spiked with an internal standard. Causality: The internal standard corrects for any volumetric losses or ionization suppression during mass spectrometry, ensuring quantitative integrity.
-
Quantification: Analyze via LC-MS/MS. Calculate the biological half-life (
) using the terminal elimination phase of the log-linear concentration-time curve.
Self-validating in vivo pharmacokinetic profiling workflow.
Conclusion
The addition of an ethoxyethoxy side chain is not merely a cosmetic structural tweak; it is a calculated pharmacokinetic engineering strategy. By increasing the hydration sphere and providing steric shielding against hepatic enzymes, this mini-PEGylation approach successfully rescues potent but rapidly cleared sulfonamides, extending their biological half-life from minutes to hours and drastically increasing systemic exposure.
References
-
Pharmacokinetic Screening of Soluble Epoxide Hydrolase Inhibitors in Dogs Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Beyond the Rule of 5: Impact of PEGylation with Various Polymer Sizes on Pharmacokinetic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Safety Operating Guide
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride proper disposal procedures
As a Senior Application Scientist, I recognize that handling highly reactive aliphatic sulfonyl chlorides requires more than just following a checklist—it requires a deep understanding of the underlying chemical mechanisms to ensure laboratory safety.
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a highly reactive, moisture-sensitive electrophile. When it comes time to dispose of excess reagent or quench a reaction mixture, you cannot simply wash it down the drain or throw it into a standard organic waste bin. Doing so risks a violent exothermic reaction, the rapid generation of toxic gases, and potential over-pressurization of waste containers.
Below is the definitive, step-by-step operational guide for the safe quenching and disposal of this specific sulfonyl chloride, designed to be a self-validating system for researchers and drug development professionals.
Chemical Profile & Reactivity Data
Before initiating disposal, it is critical to understand the quantitative and qualitative parameters of the material you are handling.
| Parameter | Specification / Data |
| Chemical Name | 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride |
| Molecular Formula | C7H15ClO4S |
| Primary Hazards | Corrosive, Water-Reactive, Potential Lachrymator |
| Hydrolysis Byproducts | 3-(2-Ethoxyethoxy)propane-1-sulfonic acid, HCl gas, Heat |
| Quenching Agent | Saturated aqueous NaHCO₃ (5–10 molar equivalents) |
| Target Quench Temp | 0–5 °C |
| Final Waste pH Target | 7.0–9.0 |
| EPA Waste Code | D002 (Corrosive) |
The Mechanistic Rationale for Quenching (Causality)
Aliphatic sulfonyl chlorides undergo solvolysis (hydrolysis) when exposed to water, shifting between SN2 and SN1-like transition states depending on the solvent environment1[1]. The nucleophilic attack by water at the sulfonyl sulfur displaces the chloride ion, generating equimolar amounts of hydrochloric acid (HCl) and the corresponding sulfonic acid.
Why not use water or strong base (NaOH)? Direct addition of water or a strong base like NaOH causes a rapid, uncontrolled exothermic reaction. This can lead to localized boiling, splashing of corrosive materials, and the dangerous volatilization of HCl gas 2[2].
Instead, we use a weak base: saturated aqueous sodium bicarbonate (NaHCO₃) . The bicarbonate neutralizes the acids as they form, releasing CO₂ gas. The endothermic desorption of CO₂ helps offset the exothermic hydrolysis, while the visible effervescence provides a real-time, self-validating visual cue of the reaction's progress.
Step-by-Step Quenching and Disposal Protocol
This protocol is engineered as a self-validating system . At each critical juncture, there is a measurable output (temperature, gas evolution, or pH) that proves the step was successful before you proceed.
Phase 1: Preparation & Setup
-
Calculate Equivalents: Determine the total moles of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride to be disposed of.
-
Prepare the Quench: In a wide-mouth Erlenmeyer flask (at least 3–4 times the anticipated total volume to accommodate foaming), prepare 5 to 10 molar equivalents of saturated aqueous NaHCO₃2[2].
-
Establish Thermal Control: Submerge the flask in an ice-water bath. Insert an internal temperature probe and allow the solution to cool to 0–5 °C.
Phase 2: Controlled Quenching (Active Solvolysis) 4. Transfer: Load the sulfonyl chloride (or the crude reaction mixture containing it) into an addition funnel suspended above the basic solution. 5. Initiate Addition: Begin vigorous magnetic stirring of the cold NaHCO₃. Start adding the sulfonyl chloride dropwise. 6. Self-Validation (Visual & Thermal): You will immediately observe effervescence (CO₂ gas evolution). The rate of addition must be dictated by the temperature (keep strictly below 10 °C) and the rate of foaming. If foam approaches the neck of the flask, pause the addition immediately.
Phase 3: Verification & Waste Segregation 7. Complete Hydrolysis: Once the addition is complete, remove the ice bath. Allow the mixture to stir for an additional 30 to 60 minutes as it warms to room temperature. This ensures the complete solvolysis of any sterically hindered or occluded droplets. 8. Self-Validation (pH Test): Test the aqueous phase with pH paper. A stable pH of 7.0–9.0 confirms that all reactive sulfonyl chloride has been consumed and neutralized3[3]. If the solution is acidic (pH < 7), add solid NaHCO₃ portion-wise until effervescence ceases, then re-test. 9. Disposal: Transfer the neutralized aqueous solution to a designated hazardous waste container. Label it explicitly as "Neutralized Aqueous Waste: Contains Sodium Sulfonates and NaCl". Never dispose of this mixture down the drain.
Spill Response & Emergency Logistics
If a spill of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride occurs outside the fume hood, your immediate logistical response must prioritize preventing aerosolization.
-
DO NOT USE WATER: Applying water to a spill will trigger a violent exothermic reaction, releasing a massive, uncontrollable cloud of toxic HCl gas 4[4].
-
Containment: Evacuate non-essential personnel. Wearing full PPE (including a respirator if ventilation is compromised), cover the spill completely with a dry, inert absorbent material such as dry sand or soda ash (Na₂CO₃) .
-
Solid-State Neutralization: Soda ash is the preferred spill-response agent because it acts as a solid-state base, neutralizing the acidic byproducts safely without the rapid exotherm associated with liquid water 2[2]. Sweep the absorbed material into a chemical-resistant bucket using non-sparking tools and dispose of it as solid hazardous waste.
Process Visualization
Logical workflow for the safe quenching and disposal of aliphatic sulfonyl chlorides.
References
-
Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem. 2
-
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem. 3
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. 4
-
Solvolysis of Sulphonyl Halides. IV. The Hydrolysis of Some Substituted Aliphatic Sulphonyl Chlorides. Australian Journal of Chemistry. 1
Sources
Personal protective equipment for handling 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
Comprehensive Safety and Operational Guide: Handling 3-(2-Ethoxyethoxy)propane-1-sulfonyl Chloride
As a Senior Application Scientist, I approach the handling of reactive electrophiles not merely as a set of rules, but as a system of predictable chemical behaviors. 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a highly reactive, moisture-sensitive compound utilized extensively in drug development for sulfonylation reactions.
The fundamental hazard of this molecule lies in its functional group: the sulfonyl chloride moiety. It is acutely corrosive and reacts violently with ambient moisture or water to undergo exothermic hydrolysis, rapidly evolving hydrogen chloride (HCl) gas and sulfonic acids[1]. Mastering the handling of this compound requires understanding the causality behind every piece of protective equipment and operational step.
Causality-Driven Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for sulfonyl chlorides. The selection of PPE must account for the compound's ability to rapidly permeate thin barriers and cause irreversible tissue damage[2].
Table 1: Quantitative & Qualitative PPE Specifications
| PPE Category | Specification / Requirement | Mechanistic Rationale & Causality |
| Hand Protection | Double-gloving: Inner 4-mil Nitrile, Outer >15-mil Butyl Rubber or Neoprene. | Sulfonyl chlorides rapidly permeate standard thin-film latex or nitrile gloves. The heavy-duty outer layer prevents corrosive burns, while the inner layer provides a redundant barrier[3]. |
| Eye/Face Protection | Indirect-vent chemical splash goggles paired with a full-face shield. | Violent spatter can occur if the chemical contacts localized moisture. Goggles prevent vapor intrusion, while the shield protects facial epidermis from corrosive aerosols[2]. |
| Body Protection | Flame-resistant (FR) lab coat or chemical-resistant Tychem® apron. | Exothermic reactions with incompatible solvents or water can generate enough heat to ignite flammable materials. FR or Tychem® barriers prevent dermal exposure and secondary fire hazards[4]. |
| Respiratory Control | Chemical Fume Hood (Face velocity ≥100 fpm). If outside hood: NIOSH-approved full-face respirator with acid gas/P100 cartridges. | Hydrolysis generates toxic HCl gas. Engineering controls must capture these fumes at the source to prevent severe respiratory tract damage[5]. |
Operational Handling Protocol
Every protocol must be a self-validating system. You must be able to visually or instrumentally confirm that the environment is safe before proceeding to the next step.
Step 1: Environmental Validation
-
Action: Inspect all glassware for absolute dryness. Flame-dry or oven-dry glassware and cool under an inert atmosphere (Argon or N₂).
-
Causality: Even trace microscopic moisture on glassware surfaces will initiate runaway hydrolysis, compromising reaction yield and generating localized pressure spikes[6].
-
Self-Validation: Ensure the inert gas bubbler maintains a steady, slow release without backflow, confirming a positive-pressure, moisture-free environment.
Step 2: Reagent Transfer
-
Action: Transfer 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride using a gas-tight syringe or cannula system. Do not pour the liquid openly in the ambient atmosphere.
-
Causality: Open pouring exposes the highly electrophilic sulfur atom to atmospheric humidity, degrading the reagent and releasing corrosive fumes into the hood space.
Step 3: Reaction Execution
-
Action: Submerge the reaction vessel in an ice-water bath before the addition of the sulfonyl chloride. Add the reagent dropwise.
-
Causality: Sulfonylation reactions are highly exothermic. Uncontrolled thermal runaway can vaporize the solvent and the unreacted chloride.
-
Self-Validation: Monitor the internal temperature via a thermocouple. A sudden temperature spike (>5°C/min) indicates moisture intrusion or excessive addition rate. Pause addition until the temperature stabilizes.
Exothermic Neutralization and Disposal Plan
Sulfonyl chlorides must never be disposed of directly into aqueous waste streams without prior quenching. Direct addition to water can cause an explosive spatter of corrosive material[7].
Step-by-Step Neutralization Protocol:
-
Preparation: Equip a large, wide-mouth borosilicate beaker with a magnetic stir bar. Prepare a large volume of 5% w/v Sodium Bicarbonate (NaHCO₃) or 1M NaOH solution.
-
Thermal Control: Submerge the beaker in an ice-water bath.
-
Quenching: Slowly add the 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride waste dropwise to the stirring basic solution. Critical Rule: Never add the base to the sulfonyl chloride; always add the chemical to the base to maintain a massive heat sink[7].
-
Self-Validation Monitoring: Use pH test strips continuously. The system is validated as safe for final disposal only when the addition ceases to produce effervescence (CO₂) and the pH remains stably basic (>8) for 15 minutes.
-
Final Disposal: Transfer the neutralized, ambient-temperature aqueous solution to a properly labeled hazardous waste carboy[8].
Caption: Logical workflow for the exothermic neutralization of sulfonyl chloride waste.
Emergency Spill Response Workflow
In the event of a spill outside the fume hood, immediate isolation is required. Do not attempt to clean a large spill without specialized respiratory protection[3].
Step-by-Step Spill Containment:
-
Evacuation: Immediately evacuate the area and increase room ventilation if possible.
-
PPE Donning: Responders must wear a self-contained breathing apparatus (SCBA) or full-face acid gas respirator, along with heavy-duty butyl gloves and Tychem® suits[9].
-
Containment (No Water): DO NOT USE WATER. Water will react violently with the spill, generating a massive cloud of HCl gas[4].
-
Absorption: Cover the spill completely with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite[7].
-
Collection: Sweep the absorbed mixture using non-sparking tools into a corrosive-resistant container with a resistant inner liner[8]. Seal tightly and label for EHS incineration.
Caption: Emergency spill response and containment logic for water-reactive chlorides.
References
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. 1
-
Nuomeng Chemical. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. 2
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. 3
-
Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. 7
-
Fisher Scientific. 4-Cyanobenzene-1-sulfonyl chloride - SAFETY DATA SHEET. 5
-
Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. 9
-
TCI Chemicals. D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET. 6
-
Fujifilm Wako Chemicals. SAFETY DATA SHEET - Methanesulfonyl Chloride.8
-
NOAA CAMEO Chemicals. SULFURYL CHLORIDE. 4
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 3. nj.gov [nj.gov]
- 4. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
